Famotidine HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125193-62-6 |
|---|---|
Molecular Formula |
C8H16ClN7O2S3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C8H15N7O2S3.ClH/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11;/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14);1H |
InChI Key |
OONJNILIBCMSNC-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |
Isomeric SMILES |
C1=C(N=C(S1)N=C(N)N)CSCC/C(=N/S(=O)(=O)N)/N.Cl |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N.Cl |
Synonyms |
Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |
Origin of Product |
United States |
Foundational & Exploratory
Famotidine HCl: A Technical Guide to its Chemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine (B1672045) HCl is a potent histamine (B1213489) H2 receptor antagonist widely utilized in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[] Its therapeutic efficacy stems from its specific and competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells, leading to a reduction in gastric acid secretion.[][2] This technical guide provides an in-depth overview of the chemical properties of Famotidine HCl and the methodologies employed for its structural elucidation, tailored for professionals in the fields of research, science, and drug development.
Chemical Properties of this compound
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. These parameters are crucial for its formulation, delivery, and interaction with biological systems.
| Property | Value |
| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide;hydrochloride[3] |
| Chemical Formula | C₈H₁₆ClN₇O₂S₃[3] |
| Molecular Weight | 373.9 g/mol [3] |
| Melting Point | Approximately 163-164 °C (for the free base, Famotidine)[4][5] |
| pKa | 6.8 (guanidine group), 11.3 (sulfonamidate anion) for Famotidine[5] |
| Solubility | Freely soluble in glacial acetic acid, slightly soluble in methanol (B129727), very slightly soluble in water, and practically insoluble in ethanol.[4][6][7] |
| logP | -0.64 (for the free base, Famotidine)[4] |
Structure Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its solid-state characteristics.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign the proton and carbon signals and to establish the connectivity within the famotidine molecule.
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or water (D₂O).[5]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, including gCOSY, gHSQC, and gHMBC, are performed to establish proton-proton and proton-carbon correlations.[5]
-
Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to confirm the molecular structure of famotidine. These studies have been crucial in correcting initial misassignments in the literature and in understanding the protonation sites of the molecule.[5]
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of famotidine.
-
Sample Preparation: For analysis of famotidine in biological matrices like plasma, a liquid-liquid or solid-phase extraction is performed to isolate the compound.[8][9] The extracted sample is then reconstituted in a suitable solvent compatible with the LC-MS system.
-
Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., C18) to separate famotidine from other components.[8][10]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in positive ion mode, and data can be acquired in full scan mode or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.[8][9][11] The precursor ion and characteristic product ions of famotidine are monitored to confirm its presence and to quantify it.
3. X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline state.
-
Crystal Growth: Single crystals of this compound or a cocrystal are grown by methods such as slow evaporation of a suitable solvent system. For instance, a famotidine-malonic acid cocrystal was synthesized by dissolving famotidine in a mixture of methanol and dimethylformamide, followed by the addition of malonic acid and slow evaporation.[4]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature using a specific radiation source (e.g., Mo Kα).[4]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using least-squares techniques.[4] This analysis provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Visualizations
Chemical Structure of this compound
References
- 2. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 3. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and selective crystallization of famotidine polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 11. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Famotidine HCl: A Technical Guide for Laboratory Professionals
Introduction: Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis has been approached through various strategic routes since its development. This technical guide provides an in-depth overview of two prominent synthesis pathways for Famotidine hydrochloride (HCl) suitable for laboratory-scale preparation. The methodologies presented are based on established patent literature and scholarly articles, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Pathway 1: Synthesis via S-Alkylation of a Guanidinothiazole Derivative
This widely employed pathway involves the preparation of a key intermediate, N-sulfamyl-3-chloropropionamidine hydrochloride, followed by its reaction with S-(2-guanidino-thiazol-4-yl-methyl)isothiourea.
Diagram of Pathway 1
Caption: Synthesis of this compound via S-Alkylation.
Experimental Protocols for Pathway 1
Step 1: Synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride [1][2][3]
-
To a suspension of sulfamide (9.61 g, 0.10 mole) in 3-chloropropionitrile (60 ml, 0.76 mole), introduce dry hydrogen chloride gas with stirring.
-
Maintain the reaction temperature between 50°C and 60°C for 5 hours.
-
Cool the resulting thick, white crystal suspension to room temperature.
-
The reaction mixture can be diluted with isopropyl ether (25 ml) and further cooled with an ice water bath.[3]
-
Filter the precipitate, wash with acetone, and dry to yield N-sulfamyl-3-chloropropionamidine hydrochloride.
Step 2: Synthesis of Famotidine [1]
-
Prepare a solution of S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride (3.04 g, 0.01 mole) and N-sulfamyl-3-chloro-propionamidine hydrochloride (2.22 g, 0.01 mole) in deionized water (8.0 ml).
-
To this solution, add a mixture of 10N sodium hydroxide (B78521) solution (4.0 ml, 0.04 mole) and ethanol (6.0 ml) dropwise at 25°C to 30°C with stirring.
-
Stir the resulting homogeneous mixture (pH 11) for an additional 1.5 hours.
-
Cool the mixture in an ice water bath for one hour to precipitate the product.
-
Filter the product, wash twice with deionized water and twice with isopropanol, and dry to a constant weight to obtain Famotidine.
Step 3: Conversion to this compound [4]
-
In a three-necked flask, add crude Famotidine (50 g) to methanol (500 ml).
-
Add concentrated hydrochloric acid and heat the mixture to 40°C to precipitate Famotidine hydrochloride.
-
Filter the resulting Famotidine hydrochloride using a Buchner funnel.
-
For purification, the obtained Famotidine hydrochloride can be redissolved in methanol by heating, treated with activated carbon, and recrystallized.[4]
Quantitative Data for Pathway 1
| Step | Reactants | Key Conditions | Yield | Reference |
| 1. N-Sulfamyl-3-chloropropionamidine HCl Synthesis | Sulfamide, 3-Chloropropionitrile, HCl gas | 50-60°C, 5 hours | 72.0% | [3] |
| 2. Famotidine Synthesis | S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride, N-Sulfamyl-3-chloropropionamidine HCl | 25-30°C, 1.5 hours, pH 11 | 71% | [1] |
| 3. This compound Formation | Famotidine, Methanol, Concentrated HCl | 40°C | Not stated | [4] |
Pathway 2: Synthesis from a Propionitrile (B127096) Intermediate
This pathway involves the formation of an iminoether from a propionitrile derivative, followed by reaction with sulfamide.
Diagram of Pathway 2
Caption: Synthesis of this compound from a Propionitrile Intermediate.
Experimental Protocols for Pathway 2
Step 1: Preparation of Iminoether Base [5]
-
The solid iminoether base is prepared from 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile. (Note: Specific reagents and conditions for this step are not detailed in the provided reference but would typically involve reaction with an alcohol in the presence of an acid catalyst, followed by neutralization).
Step 2: Synthesis of Famotidine [5]
-
React the prepared solid iminoether base with 2.2 molar equivalents of sulfamide in a methanolic medium.
-
Maintain the reaction temperature between 20°C and 30°C for three days.
-
The crude product is obtained after the reaction period.
-
Purification can be achieved by recrystallization from aqueous dimethylformamide, followed by dissolution in a mixture of water and acetic acid and precipitation with a base.
Step 3: Conversion to this compound
The protocol for converting the resulting Famotidine base to this compound is the same as described in Pathway 1.
Quantitative Data for Pathway 2
| Step | Reactants | Key Conditions | Yield | Reference |
| 1. Iminoether Base Formation | 3-(2-guanidino-thiazol-4-yl-methylthio)-propionitrile | Not detailed | 78.8% | [5] |
| 2. Famotidine Synthesis | Iminoether base, Sulfamide | 20-30°C, 3 days, Methanol | 62% (crude) | [5] |
Conclusion
The two pathways presented offer viable routes for the laboratory synthesis of this compound. Pathway 1, proceeding through an N-sulfamyl-3-chloropropionamidine intermediate, is well-documented with specific reaction conditions and good yields. Pathway 2, utilizing a propionitrile intermediate, provides an alternative approach. The selection of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and purification capabilities. The final conversion to the hydrochloride salt is a straightforward process applicable to the final product from either pathway. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents [patents.google.com]
- 2. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 3. US4731479A - N-sulfamyl-3-halopropionamidines - Google Patents [patents.google.com]
- 4. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Famotidine HCl: An In-depth Technical Guide on its Histamine H2 Receptor Antagonist Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Famotidine (B1672045) is a highly potent and selective second-generation histamine (B1213489) H2 receptor antagonist.[1] It effectively inhibits gastric acid secretion by competitively blocking the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells.[2] This action interrupts the primary signaling pathway for acid production, making Famotidine a cornerstone therapy for acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[1][3] This document provides a comprehensive technical overview of Famotidine's mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Competitive Antagonism at the H2 Receptor
The secretion of gastric acid is a complex process regulated by multiple signaling molecules, with histamine being a key stimulant. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on gastric parietal cells.[1] This binding event initiates a G-protein coupled receptor (GPCR) signaling cascade.
The H2 receptor is coupled to a Gs (stimulatory) protein. Upon histamine binding, the Gs alpha subunit activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the activation and translocation of the H⁺/K⁺-ATPase proton pump to the apical membrane of the parietal cell.[1] This proton pump is the final step in the secretion of H⁺ ions (protons) into the gastric lumen, thus producing gastric acid.[1]
Famotidine functions as a competitive antagonist at the H2 receptor.[2][5] It binds reversibly to the receptor, preventing histamine from binding and initiating the signaling cascade.[6] By blocking this pathway at an early stage, Famotidine effectively suppresses both basal and stimulated gastric acid secretion, reducing both the volume and acidity of gastric juice.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the histamine H2 receptor signaling pathway and the inhibitory point of action for Famotidine.
Caption: H2 receptor signaling cascade and Famotidine's point of inhibition.
Pharmacodynamic Profile
Famotidine is distinguished by its high potency. On a weight basis, it is approximately 20 to 50 times more potent than cimetidine (B194882) and 6 to 10 times more potent than ranitidine (B14927) in inhibiting gastric acid secretion.[5][7][8] This allows for effective acid control at lower doses.
Quantitative Pharmacodynamic Data
| Parameter | Value / Finding | Reference |
| Relative Potency | 20-50x more potent than Cimetidine | [7][8] |
| 7.5-10x more potent than Ranitidine | [7][8] | |
| IC50 (H2 Receptor) | 33 nM | |
| Kd (H2 Receptor) | 14 nM | |
| pA2 Value (guinea pig atria) | 8.33 | [9] |
| Acid Suppression (20 mg dose) | Reduces hourly acid concentration from 49.3 to 9.6 mmol/L over 12 hours. | [10] |
| Reduces total acid output from 8.89 to 0.55 mmol over 12 hours. | [10] | |
| Acid Suppression vs. Cimetidine | 5 mg Famotidine (~60% suppression) is comparable to 300 mg Cimetidine (~55% suppression). | [11] |
| Duration of Action | Antisecretory effect lasts for 10 to 12 hours. | [2] |
Pharmacokinetic Properties
The pharmacokinetic profile of Famotidine supports its clinical efficacy, allowing for convenient dosing schedules. It undergoes minimal first-pass metabolism and is primarily eliminated by the kidneys.[2]
Quantitative Pharmacokinetic Data
| Parameter | Value | Reference |
| Bioavailability (Oral) | 40% to 45% | [2][6] |
| Onset of Action (Oral) | Within 1 hour | [2] |
| Peak Effects (Oral) | 1 to 3 hours | [2] |
| Peak Effects (Intravenous) | ~30 minutes | [2] |
| Elimination Half-Life | 2.5 to 3.5 hours | [2][6] |
| Plasma Protein Binding | 15% to 20% | [2][6] |
| Volume of Distribution | 1.0 to 1.3 L/kg | [2] |
| Metabolism | Minimal first-pass; primarily via CYP1A2. | [2] |
| Elimination | Primarily renal excretion. | [8] |
Experimental Protocols and Workflows
The characterization of Famotidine's H2 receptor antagonist activity relies on established in vitro and in vivo experimental models.
Protocol 1: Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity (Kd) of Famotidine for the histamine H2 receptor. It involves competing with a radiolabeled ligand for receptor binding sites.
Objective: To quantify the affinity of Famotidine for the H2 receptor.
Materials:
-
Cell membranes prepared from HEK293T cells transiently transfected with human H2 receptor cDNA.[12]
-
Radioligand: [³H]tiotidine (a known H2 antagonist).[12]
-
Unlabeled tiotidine (B1662263) (for determining non-specific binding).
-
Varying concentrations of Famotidine.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of Famotidine.
-
Incubation: In assay tubes, incubate the cell membranes with a fixed concentration of [³H]tiotidine and varying concentrations of Famotidine. A set of tubes containing [³H]tiotidine and a high concentration of unlabeled tiotidine is included to measure non-specific binding.[12]
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., incubate for 40 minutes at 4°C to prevent ligand internalization).[12]
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of Famotidine to generate a competition curve. The IC50 (concentration of Famotidine that inhibits 50% of specific [³H]tiotidine binding) is determined and used to calculate the inhibition constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Gastric Acid Secretion Study (Human Model)
This in vivo protocol assesses the pharmacodynamic effect of Famotidine on gastric acid output in human subjects.
Objective: To measure the inhibition of gastric acid secretion by Famotidine.
Materials:
-
Healthy human volunteers.
-
Famotidine (e.g., 20 mg oral dose) and placebo.[10]
-
Nasogastric tube.
-
Aspiration/collection system.
-
pH meter and titrator for acid concentration measurement.
Methodology:
-
Subject Preparation: Subjects fast overnight. A nasogastric tube is inserted into the stomach for sample collection.
-
Baseline Collection: Collect basal gastric juice for a defined period (e.g., 1 hour) to establish a baseline secretion rate.
-
Drug Administration: Administer a single oral dose of Famotidine (e.g., 20 mg) or placebo in a randomized, crossover design.[10]
-
Sample Collection: Aspirate and collect gastric juice continuously or at hourly intervals for an extended period (e.g., 12-24 hours).[10]
-
Measurement: For each collected sample, measure the total volume (gastric juice output) and the acid concentration (e.g., by titration with NaOH to a pH of 7.0).
-
Calculation: Calculate the total acid output for each interval by multiplying the volume of gastric juice by the acid concentration.
-
Analysis: Compare the acid output over time for the Famotidine group versus the placebo group. Calculate the percentage inhibition of acid secretion at different time points.
Caption: Workflow for a human gastric acid secretion study.
Clinical Efficacy and Applications
Famotidine is approved for the treatment of several acid-related disorders.[2] Its potent and sustained acid-suppressing effect leads to high rates of ulcer healing and symptom relief.[13][14]
Summary of Clinical Efficacy Data
| Indication | Dosage Regimen | Efficacy Endpoint | Result | Reference |
| Duodenal Ulcer | 40 mg at bedtime | Healing Rate at 8 weeks | 88% | [15] |
| Duodenal Ulcer | 20 mg twice daily | Healing Rate at 8 weeks | 92% | [15] |
| Gastric Ulcer | 40 mg at bedtime | Healing Rate at 8 weeks | 78% (vs. 64% for placebo) | [16] |
| GERD | 20 mg twice daily | Symptom & Lesion Improvement | Significant improvement at 6 weeks | [14] |
| Zollinger-Ellison Syndrome | Titrated (e.g., 20 mg every 6h) | Control of Acid Hypersecretion | Effective long-term control | [1][17] |
Conclusion
Famotidine HCl is a highly effective histamine H2 receptor antagonist characterized by its high potency, selectivity, and favorable pharmacokinetic profile. Its mechanism of action, centered on the competitive inhibition of the H2 receptor-mediated cAMP signaling pathway in gastric parietal cells, provides a robust and reliable method for reducing gastric acid secretion. The quantitative data from pharmacodynamic and clinical studies consistently demonstrate its superiority over earlier-generation H2 antagonists and its efficacy in treating a range of acid-related gastrointestinal diseases. The experimental protocols detailed herein represent the standard methodologies for evaluating the core antagonist activity of compounds like Famotidine, providing the foundational data for drug development and clinical application.
References
- 1. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]
- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. researchgate.net [researchgate.net]
- 5. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Famotidine. Pharmacodynamic and pharmacokinetic properties and a preliminary review of its therapeutic use in peptic ulcer disease and Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a histamine H2-receptor antagonist, famotidine, on gastric secretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 13. Clinical efficacy of famotidine in the treatment of acid-related diseases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. Review of an extensive worldwide study of a new H2-receptor antagonist, famotidine, as compared to ranitidine in the treatment of acute duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of nocturnal acid secretion with famotidine accelerates gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Famotidine HCl to H2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Famotidine, a potent histamine (B1213489) H2 receptor antagonist, is a cornerstone in the management of acid-related gastrointestinal disorders.[1][2][3] Its therapeutic efficacy is fundamentally linked to its high affinity and selective binding to the H2 receptor, a G-protein coupled receptor (GPCR) located on gastric parietal cells.[1][4] This technical guide provides an in-depth analysis of the in vitro binding affinity of Famotidine HCl to H2 receptors, presenting quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways and experimental workflows.
Introduction
Famotidine's mechanism of action involves the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[1][5] This blockade disrupts the signaling cascade that leads to gastric acid secretion, making it an effective treatment for conditions such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1][3][6] Understanding the precise binding characteristics of Famotidine is crucial for drug development, enabling the design of more potent and selective therapeutic agents.
Quantitative Binding Affinity Data
The binding affinity of Famotidine for the H2 receptor has been quantified using various in vitro assays, yielding key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). These values provide a quantitative measure of the drug-receptor interaction.
| Parameter | Value (nM) | Cell Line/Tissue | Radioligand | Reference |
| IC50 | 20 | CHO-K1 cells (human H2 receptor) | Not Specified | [7] |
| IC50 | 33 | Not Specified | Not Specified | |
| IC50 | 300 | Human fundic membranes | Not Specified | [8] |
| Kd | 14 | Not Specified | Not Specified | |
| pA2 | 8.33 | Guinea pig atria | Not Specified | [9] |
| pA2 | 7.86 | Guinea pig papillary muscle | Not Specified | [9] |
| pA2 | 7.83 | Isolated rat gastric secretion | Not Specified | [9] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[10]
Experimental Protocols
The determination of Famotidine's binding affinity to H2 receptors is primarily achieved through radioligand binding assays. Below is a synthesized protocol based on established methodologies.
Radioligand Binding Assay
This assay measures the ability of a test compound (Famotidine) to compete with a radiolabeled ligand for binding to the H2 receptor.
Materials:
-
Membrane Preparation: Membrane preparations from CHO-K1 cells stably transfected with the human H2 receptor are commonly used.[7]
-
Radioligand: [³H]tiotidine or [¹²⁵I]iodoaminopotentidine are frequently used radioligands for the H2 receptor.[11][12][13]
-
Non-specific Binding Control: A high concentration of a known H2 antagonist, such as Tiotidine (e.g., 3 µM), is used to determine non-specific binding.[11]
-
Test Compound: this compound dissolved in an appropriate buffer.
-
Incubation Buffer: Typically a phosphate (B84403) buffer (e.g., K-Na phosphate buffer, pH 7.4).[11]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: Aliquots of the membrane preparation (e.g., 0.4 µg) are incubated with a fixed concentration of the radioligand (e.g., 0.1 nM [¹²⁵I]Aminopotentidine) and varying concentrations of Famotidine.[11]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 120 minutes) to reach binding equilibrium.[11]
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[7]
-
Data Analysis: The concentration of Famotidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
H2 Receptor Signaling Pathway
The binding of histamine to the H2 receptor initiates a downstream signaling cascade.[1] Famotidine, as a competitive antagonist, blocks this pathway.[1] While the classical pathway involves the activation of adenylate cyclase, recent studies suggest the H2 receptor can also couple to other signaling pathways.[14][15]
Caption: H2 Receptor Signaling Pathway and Famotidine's Mechanism of Action.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for determining the in vitro binding affinity of Famotidine using a radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The in vitro binding data consistently demonstrates that Famotidine is a potent and high-affinity antagonist of the H2 receptor.[9][10] The methodologies outlined in this guide, particularly radioligand binding assays, are fundamental tools for characterizing the pharmacological profile of H2 receptor antagonists. The visualization of the H2 receptor signaling pathway and the experimental workflow provides a clear framework for understanding both the mechanism of action and the practical aspects of affinity determination. This comprehensive understanding is essential for the ongoing research and development of novel therapeutics targeting the H2 receptor.
References
- 1. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. drugs.com [drugs.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Multiple signaling pathways of histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Famotidine HCl: A Technical Deep Dive into pKa and its Impact on Physiological Function
For Immediate Release
[CITY, STATE] – [Date] – This technical guide offers an in-depth analysis of the acid dissociation constant (pKa) of Famotidine (B1672045) Hydrochloride (HCl) and its profound implications at physiological pH. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines experimental methodologies, and visualizes key concepts to provide a comprehensive understanding of this widely-used H2 receptor antagonist.
Introduction to Famotidine and its Physicochemical Properties
Famotidine is a potent histamine (B1213489) H2 receptor antagonist that inhibits gastric acid secretion.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical properties, particularly its pKa, which governs its ionization state in different physiological environments. Famotidine's structure features a guanidinothiazole ring system, which is key to its pharmacological activity.[3] Understanding the pKa of Famotidine HCl is crucial for optimizing its formulation, predicting its absorption, and comprehending its mechanism of action at a molecular level.
The pKa of this compound: A Quantitative Overview
The pKa of a compound represents the pH at which it is 50% ionized and 50% unionized. For a weakly basic drug like famotidine, the pKa value is a critical determinant of its solubility and permeability across biological membranes. Various experimental methods have been employed to determine the pKa of famotidine, yielding a consistent range of values.
| Parameter | Value | Experimental Method(s) | Reference(s) |
| pKa of Famotidine | 6.60 - 7.1 | Potentiometry, Spectrophotometry, Solubility, Partitioning | [3][4][5][6] |
| Solubility (Water) | 1.1 mg/mL | Not specified | [1] |
| Oral Bioavailability | 40-45% | Not specified | [7] |
| Protein Binding | 15-22% | Not specified | [7] |
Implications of Famotidine's pKa at Physiological pH
The pKa of famotidine, being in the range of 6.6 to 7.1, has significant consequences for its behavior in the human body, where pH varies considerably across different compartments.
pH-Dependent Solubility and Absorption
Famotidine exhibits pH-dependent solubility, with higher solubility observed at lower pH values. This is a direct consequence of its pKa. In the acidic environment of the stomach (pH 1-3), famotidine, a weak base, will be predominantly in its protonated, ionized form. This ionized state enhances its solubility in the gastric fluid.
As famotidine transits to the more alkaline environment of the small intestine (pH 6-7.4), the proportion of the un-ionized, free base form increases. While the un-ionized form is generally less soluble, it is more lipid-soluble and therefore more readily absorbed across the intestinal epithelium. This interplay between the ionized and un-ionized forms, governed by the drug's pKa and the local pH, is a key factor influencing its overall absorption and bioavailability, which is reported to be between 40-45%.[7]
Interaction with the H2 Receptor
Famotidine exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[2][3] This action blocks the signaling pathway that leads to the secretion of gastric acid. While the precise influence of famotidine's ionization state on its binding affinity to the H2 receptor is a complex area of study, the structure-activity relationship (SAR) of H2 receptor antagonists suggests that a polar, non-basic terminal nitrogen group is crucial for maximal antagonistic activity.[8] The thiazole (B1198619) ring present in famotidine is a key heterocyclic group contributing to this activity.[8] The protonation state of the molecule, dictated by its pKa, likely influences the electrostatic interactions within the receptor's binding pocket, thereby affecting its potency and duration of action.
Experimental Protocols for pKa Determination
The determination of a drug's pKa is a fundamental step in its physicochemical characterization. The following are detailed overviews of common experimental methods used for famotidine.
Spectrophotometric Method
This method relies on the principle that the ionized and un-ionized forms of a molecule have different ultraviolet (UV) absorbance spectra.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of famotidine in a suitable solvent (e.g., methanol (B129727) or water). Prepare a series of buffer solutions with a range of known pH values.
-
Sample Preparation: Add a small, constant volume of the famotidine stock solution to each buffer solution to create a series of solutions with the same total drug concentration but varying pH.
-
Spectrophotometric Measurement: Measure the UV absorbance spectrum of each solution at a predetermined wavelength where the absorbance of the ionized and un-ionized species differs significantly.
-
Data Analysis: Plot the absorbance against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the drug.
Potentiometric Titration
Potentiometric titration involves monitoring the change in pH of a solution of the drug as a titrant (an acid or a base) is added.
Protocol:
-
Solution Preparation: Dissolve a known amount of famotidine in a suitable solvent (e.g., water or a co-solvent for poorly soluble drugs).
-
Titration: Titrate the famotidine solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the free base or the salt form is being titrated.
-
pH Measurement: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Signaling Pathway of Famotidine Action
Famotidine's primary mechanism of action is the blockade of the H2 receptor, which is a G-protein coupled receptor (GPCR). This interruption of the signaling cascade leads to a reduction in gastric acid secretion.
Conclusion
The pKa of this compound is a cornerstone of its pharmaceutical profile, dictating its solubility, absorption, and ultimately, its therapeutic effectiveness. A thorough understanding of this fundamental property, supported by robust experimental data, is essential for the continued development and optimization of H2 receptor antagonists and other ionizable drug candidates. This guide provides a foundational resource for professionals in the field, encapsulating the critical interplay between physicochemical properties and physiological function.
References
- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Demystifying H2 receptor antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Effect of increasing gastric pH with famotidine on the absorption and oral pharmacokinetics of the inotropic agent vesnarinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Famotidine | Histamine H2 Receptor Inverse Agonists: R&D Systems [rndsystems.com]
- 6. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Guanidinothiazole Ring: A Linchpin in the Potent and Selective Action of Famotidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine (B1672045), a third-generation histamine (B1213489) H2 receptor antagonist, has long been a cornerstone in the management of acid-related gastrointestinal disorders. Its remarkable potency and high selectivity for the H2 receptor distinguish it from its predecessors, cimetidine (B194882) and ranitidine (B14927).[1][2] At the heart of famotidine's exceptional pharmacological profile lies its unique guanidinothiazole ring, a structural feature that profoundly influences its interaction with the H2 receptor and its overall therapeutic efficacy. This technical guide provides a comprehensive exploration of the guanidinothiazole moiety's critical role in famotidine's function, offering insights for researchers, scientists, and professionals involved in drug development. We will delve into the structure-activity relationships, physicochemical properties, and the intricate signaling pathways modulated by this pivotal chemical entity.
The Guanidinothiazole Moiety: A Departure from Convention
Unlike the imidazole (B134444) ring of cimetidine or the furan (B31954) ring of ranitidine, famotidine incorporates a 2-guanidinothiazole group.[1][3] This structural divergence is a key determinant of its enhanced potency and safety profile. Structure-activity relationship studies have consistently demonstrated that the 2-[(diaminomethylene)amino]thiazole component is crucial for potent H2-receptor antagonist activity. The guanidino group, with its ability to exist in various tautomeric forms and its capacity for strong ionic and hydrogen bonding interactions, plays a pivotal role in the high-affinity binding of famotidine to the H2 receptor.
Quantitative Pharmacological Profile of Famotidine
The superior potency of famotidine is evident in its quantitative pharmacological parameters. The following tables summarize key data, comparing famotidine with other H2 receptor antagonists.
Table 1: H2 Receptor Binding Affinity and Functional Potency
| Compound | Kd (nM) | IC50 (nM) - Gastric Acid Secretion | pA2 |
| Famotidine | 14 | 33 | 7.95 |
| Ranitidine | - | - | 6.92 |
| Cimetidine | - | - | - |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity).[4] IC50: Half maximal inhibitory concentration. pA2: A measure of antagonist potency.[4]
Table 2: Relative Potency in Inhibiting Gastric Acid Secretion
| Comparison | Relative Potency |
| Famotidine vs. Ranitidine | ~7.5 - 8 times more potent |
| Famotidine vs. Cimetidine | ~20 - 40 times more potent |
[5]
Mechanism of Action: Blocking the Histamine Signal
Famotidine exerts its effect by acting as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[6] By occupying these receptors, famotidine prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion.
Histamine H2 Receptor Signaling Pathway
The binding of histamine to the H2 receptor, a Gs protein-coupled receptor (GPCR), triggers a cascade of intracellular events.[7] The activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid into the stomach lumen. Famotidine effectively interrupts this pathway at its inception.
Experimental Protocols
Radioligand Binding Assay for H2 Receptor Antagonists
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., famotidine) for the histamine H2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing H2 receptors.
-
Radioligand (e.g., [3H]-tiotidine).
-
Test compound (unlabeled famotidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay in Rats
This protocol describes an in vivo method to assess the inhibitory effect of famotidine on histamine-stimulated gastric acid secretion in rats.
Materials:
-
Sprague-Dawley rats.
-
Urethane (anesthetic).
-
Histamine.
-
Famotidine.
-
Saline solution.
-
Gastric perfusion pump.
-
pH meter and electrode.
-
Titration equipment (e.g., autoburette with NaOH solution).
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus and insert catheters into the esophagus and duodenum for gastric perfusion.
-
Basal Secretion: Perfuse the stomach with saline and collect the gastric effluent to measure basal acid output.
-
Histamine Stimulation: Administer a continuous intravenous infusion of histamine to stimulate gastric acid secretion.
-
Famotidine Administration: Once a stable plateau of acid secretion is reached, administer famotidine intravenously at various doses.
-
Sample Collection and Analysis: Collect the gastric effluent at regular intervals and determine the acid concentration by titration with a standardized NaOH solution to a pH of 7.0.
-
Data Analysis: Calculate the percentage inhibition of histamine-stimulated acid secretion for each dose of famotidine to determine its potency (e.g., ED50).
Synthesis of the Guanidinothiazole Ring
The synthesis of famotidine involves the key construction of the 2-guanidinothiazole ring. A common synthetic route involves the reaction of a thiourea (B124793) derivative with a haloketone. For instance, the reaction of (aminoiminomethyl)thiourea with 1,3-dichloroacetone (B141476) can lead to the formation of a 2-guanidino-4-(chloromethyl)thiazole intermediate. This intermediate is then further reacted with a side chain containing a thioether and a sulfamoyl group to yield famotidine. The precise control of reaction conditions is crucial to ensure the desired regioselectivity and yield of the guanidinothiazole ring formation.
Bioisosteric Replacements of the Guanidinothiazole Ring
The guanidino group is a strong base, which can affect the pharmacokinetic properties of a drug. Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's overall profile. In the context of H2 receptor antagonists, various bioisosteres for the guanidine (B92328) moiety have been explored. For example, the cyanoguanidine in cimetidine and the nitromethylene in ranitidine are considered bioisosteric replacements for the guanidine group. These modifications alter the basicity and electronic properties of the molecule, influencing its interaction with the H2 receptor and its pharmacokinetic properties. The guanidinothiazole ring in famotidine, however, has proven to be an exceptionally effective combination, providing a balance of high potency and a favorable safety profile.
Conclusion
The guanidinothiazole ring is an indispensable structural feature of famotidine, fundamentally contributing to its high potency and selectivity as a histamine H2 receptor antagonist. Its unique electronic and steric properties facilitate a strong and specific interaction with the H2 receptor, effectively blocking the signaling pathway for gastric acid secretion. The quantitative data clearly demonstrate famotidine's superiority over earlier H2 blockers. A thorough understanding of the role of the guanidinothiazole moiety, as detailed in this guide, is crucial for the rational design and development of new and improved therapeutic agents targeting the H2 receptor and other related G protein-coupled receptors. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in this field.
References
- 1. Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cimetidine, famotidine, nizatidine, and ranitidine in tablets by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
Unlocking Novel Therapeutic Avenues: An In-depth Technical Guide to the Off-label Research Applications of Famotidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine (B1672045) HCl, a potent histamine (B1213489) H2 receptor antagonist, is a widely utilized therapeutic agent for the management of acid-related gastrointestinal disorders.[1][2] Its primary, or "on-label," mechanism of action involves the competitive inhibition of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2][3] While its efficacy in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers is well-established, a growing body of preclinical and clinical research has begun to illuminate a range of "off-label" applications for this drug, extending far beyond its traditional use.
This technical guide provides a comprehensive overview of the current landscape of off-label research into Famotidine HCl, with a particular focus on its potential applications in virology and oncology. It is designed to be a resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the scientific evidence, proposed mechanisms of action, quantitative data from key studies, and experimental protocols.
Core Off-Label Research Areas
The most prominent areas of off-label investigation for this compound are in the treatment of COVID-19 and as an immunomodulatory agent in cancer therapy. In these contexts, the therapeutic potential of famotidine appears to be independent of its effects on gastric acid.
Famotidine in COVID-19 Research
During the COVID-19 pandemic, famotidine emerged as a candidate for repurposing based on anecdotal observations and retrospective studies that suggested better outcomes in patients taking the drug.[4][5] Subsequent research has focused on its potential anti-inflammatory and immunomodulatory effects rather than direct antiviral activity.[4][6]
Initial hypotheses centered on the possibility of famotidine directly inhibiting SARS-CoV-2 replication, potentially by targeting viral proteases. However, multiple studies have since demonstrated that famotidine has no direct antiviral activity against SARS-CoV-2.[6][7] The current understanding points towards two primary, non-antiviral mechanisms:
-
Modulation of the TLR3-Mediated Inflammatory Signaling Pathway: Famotidine has been shown to inhibit the histamine-induced expression of Toll-like receptor 3 (TLR3).[2][8] By doing so, it can reduce the downstream signaling cascade that leads to the activation of IRF3 and the NF-κB pathway, which are crucial for the production of inflammatory cytokines.[2][8] This action may help to mitigate the cytokine storm associated with severe COVID-19.[2]
-
Activation of the Vagus Nerve Inflammatory Reflex: Preclinical studies in mice have demonstrated that famotidine can stimulate the vagus nerve.[9][10][11] This stimulation activates the inflammatory reflex, a neural circuit that suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][11][12] This effect was abolished by vagotomy, indicating the critical role of the vagus nerve in this anti-inflammatory mechanism.[9][11]
Several clinical trials have been conducted to evaluate the efficacy of high-dose oral famotidine in non-hospitalized patients with COVID-19. The collective evidence suggests that famotidine is safe and well-tolerated at higher doses and may lead to a more rapid resolution of symptoms and inflammation.[3][4][13]
| Study/Trial | Dosage | Patient Population | Key Findings | Reference |
| Outpatient Clinical Trial (Feinstein Institutes/CSHL) | 80 mg three times daily for up to 14 days | 55 non-vaccinated adult outpatients with COVID-19 (27 received famotidine, 28 received placebo) | - Faster resolution of inflammation. - Earlier alleviation of symptoms, with improvement in 14 out of 16 assessed symptoms. - Well-tolerated at high doses. | [4] |
| Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial | 80 mg three times daily for 14 consecutive days | 55 symptomatic, unvaccinated adult outpatients with COVID-19 | - 50% reduction of overall baseline symptom scores achieved at 8.2 days in the famotidine group versus 11.4 days in the placebo group. - On day 7, fewer patients on famotidine had detectable interferon-alpha plasma levels. | [3][13] |
| Retrospective Cohort Study | 20 mg or 40 mg daily (oral or IV) | 1,620 hospitalized COVID-19 patients (84 propensity score-matched patients received famotidine) | - Reduced risk for death or intubation (adjusted hazard ratio 0.42). - Reduced risk for death alone (adjusted hazard ratio 0.30). | [6] |
Vero E6 Cell-Based Assay for Antiviral Activity
This protocol is designed to assess the direct antiviral activity of famotidine against SARS-CoV-2.
-
Cell Culture: Culture Vero E6 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of famotidine, remdesivir (B604916) (positive control), and hydroxychloroquine (B89500) (positive control) in an appropriate solvent (e.g., DMSO or water).
-
Infection: Seed Vero E6 cells in 96-well plates. Once confluent, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add serial dilutions of famotidine, remdesivir, and hydroxychloroquine to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a designated period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Assessment of Infection:
-
Immunohistochemical Staining: Fix the cells and perform immunohistochemical staining for a viral protein (e.g., SARS-CoV-2 nucleocapsid protein).
-
Imaging Cytometry: Use an imaging cytometer to quantify the number of infected cells in each well.
-
-
Cytotoxicity Assay: In a parallel plate of uninfected cells, perform an MTT assay to assess the cytotoxicity of the compounds.
-
Data Analysis: Calculate the median tissue culture infectious dose (TCID50/mL) for each compound and determine if famotidine exhibits any direct antiviral activity.[6]
Murine Model of LPS-Induced Cytokine Storm
This protocol evaluates the in vivo anti-inflammatory effects of famotidine.
-
Animals: Use C57BL/6 mice (8-12 weeks old).
-
Famotidine Administration:
-
Intraperitoneal (IP) Injection: Administer famotidine (e.g., 0.4 or 4 mg/kg) or vehicle control via IP injection.
-
Intracerebroventricular (ICV) Injection: For central administration, inject famotidine (e.g., 0.04 or 0.4 mg/kg) or vehicle in a small volume (e.g., 5 µl) directly into the cerebral ventricles.
-
-
LPS Challenge: 30 minutes after famotidine or vehicle administration, induce a cytokine storm by injecting lipopolysaccharide (LPS) (e.g., 7 mg/kg) intraperitoneally.
-
Sample Collection: 2.5 hours after the LPS challenge, euthanize the mice and collect blood and spleen samples.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the serum and spleen homogenates using ELISA kits.
-
Vagotomy (for mechanism validation): In a subset of animals, perform a bilateral sub-diaphragmatic vagotomy prior to the experiment to determine if the anti-inflammatory effect of famotidine is vagus nerve-dependent.[11][12]
-
Data Analysis: Compare the cytokine levels between the different treatment groups to assess the anti-inflammatory efficacy of famotidine.
Caption: Famotidine's Inhibition of the TLR3-Mediated Inflammatory Signaling Pathway.
References
- 1. Famotidine (Pepcid) Activates the Vagus Nerve to Reduce Cytokine Storm in COVID-19, New Study Shows - BioSpace [biospace.com]
- 2. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. northwell.edu [northwell.edu]
- 5. idsociety.org [idsociety.org]
- 6. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COVID-19: Famotidine, Histamine, Mast Cells, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. northwell.edu [northwell.edu]
- 10. Famotidine aids in COVID-19 by helping limit inflammation - MediQuality [mediquality.net]
- 11. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral famotidine versus placebo in non-hospitalised patients with COVID-19: a randomised, double-blind, data-intense, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Famotidine HCl: An In-depth Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Famotidine (B1672045), a potent histamine (B1213489) H2 receptor (H2R) antagonist, is widely utilized for the management of gastroesophageal reflux disease and other acid-related disorders.[1][2][3] Its primary mechanism involves the competitive inhibition of histamine at the H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[3] Beyond this well-established role, a growing body of evidence from preclinical and clinical studies suggests that Famotidine possesses significant anti-inflammatory properties, independent of its effects on gastric acid.[1][2][4] This guide provides a comprehensive technical overview of the research into Famotidine HCl's potential anti-inflammatory effects, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism: The Vagus Nerve Inflammatory Reflex
The principal anti-inflammatory action of Famotidine is not mediated by its canonical H2 receptor antagonism but rather through the activation of the inflammatory reflex.[1][2][4][5] This neural circuit, integrated within the central nervous system (CNS), modulates the innate immune response.[1]
Key Findings:
-
Vagus Nerve Dependence: The anti-inflammatory effects of Famotidine are abolished by bilateral sub-diaphragmatic vagotomy, indicating an absolute requirement for an intact vagus nerve.[1][4][6]
-
Central Nervous System Action: Famotidine is significantly more potent when administered directly into the central nervous system (intracerebroventricularly) compared to peripheral (intraperitoneal) administration.[1][2][4] This suggests a primary site of action within the brain.
-
α7nAChR-Mediated Inhibition: The signaling cascade culminates in the activation of alpha 7 nicotinic acetylcholine (B1216132) receptors (α7nAChR) on cytokine-producing cells, such as macrophages.[1][2] This activation inhibits the release of pro-inflammatory cytokines.[1][2] The anti-inflammatory effects of Famotidine are lost in α7nAChR knockout mice.[1][4]
-
Independence from Mast Cells and H2R: The mechanism is independent of mast cells, as mice genetically deficient in mast cells still exhibit an anti-inflammatory response to Famotidine.[1][2][4] Furthermore, other H2R antagonists like cimetidine (B194882) and ranitidine (B14927) are ineffective at reducing inflammation even at high doses, suggesting an off-target effect specific to Famotidine and structurally similar compounds like tiotidine.[1][2][4]
Signaling Pathway Diagram
Caption: Famotidine's vagus nerve-dependent anti-inflammatory signaling pathway.
Quantitative Data on Inflammatory Marker Reduction
Preclinical studies have quantified the extent to which Famotidine can suppress pro-inflammatory cytokine levels. The primary model used is lipopolysaccharide (LPS)-induced systemic inflammation in mice, which mimics a cytokine storm.
| Study Type | Model | Treatment | Outcome Measure | Result (% Reduction) | Reference |
| Preclinical (in vivo) | LPS-induced cytokine storm in C57BL/6 mice | Famotidine (4 mg/kg, IP) | Serum TNF-α | ~40% | [1][2] |
| Preclinical (in vivo) | LPS-induced cytokine storm in C57BL/6 mice | Famotidine (4 mg/kg, IP) | Splenic TNF-α | ~65% | [1][2] |
| Preclinical (in vivo) | LPS-induced cytokine storm in C57BL/6 mice | Famotidine (4 mg/kg, IP) | Serum IL-6 | ~40% | [1][2] |
| Preclinical (in vivo) | LPS-induced cytokine storm in C57BL/6 mice | Famotidine (4 mg/kg, IP) | Splenic IL-6 | ~50% | [1][2] |
| Clinical Trial | Non-hospitalized COVID-19 patients | Famotidine (80 mg, TID, oral) | Time to 50% reduction of symptom score | 28% faster than placebo (8.2 days vs 11.4 days) | [7][8][9] |
Note: The suppressive effects did not extend to IL-1β or CXCL1 in the preclinical models, suggesting a specific anti-inflammatory target profile for Famotidine's early effects.[1][2]
Key Experimental Protocols
The elucidation of Famotidine's anti-inflammatory mechanism relied on a series of specific and rigorous experimental models.
1. LPS-Induced Cytokine Storm Model in Mice
-
Objective: To assess the in vivo anti-inflammatory efficacy of Famotidine.
-
Methodology:
-
Animals: C57BL/6 mice (8-12 weeks old) are used.[1]
-
Treatment: Mice are administered Famotidine (e.g., 0.4 or 4 mg/kg) or a vehicle control via intraperitoneal (IP) or intracerebroventricular (ICV) injection 30 minutes prior to the inflammatory challenge.[1][2]
-
Inflammatory Challenge: A bolus of Lipopolysaccharide (LPS) (e.g., 6-7 mg/kg, IP) is administered to induce a systemic inflammatory response, or "cytokine storm."[1]
-
Sample Collection: At a specified time point (e.g., 2.5 hours post-LPS), mice are euthanized. Blood (for serum) and spleen are collected.[1][2]
-
Analysis: Serum and splenic levels of pro-inflammatory cytokines, primarily TNF-α and IL-6, are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[10]
-
2. Surgical and Genetic Models for Mechanistic Insight
-
Objective: To determine the dependence of Famotidine's effect on specific physiological pathways.
-
Methodologies:
-
Bilateral Sub-diaphragmatic Vagotomy: The vagus nerve is surgically severed below the diaphragm. These mice then undergo the LPS-induced cytokine storm protocol. The absence of an anti-inflammatory effect from Famotidine in these animals demonstrates the necessity of the vagus nerve.[1][4][6]
-
α7nAChR Knockout (KO) Mice: The experiment is repeated in mice genetically engineered to lack the α7 nicotinic acetylcholine receptor (α7nAChR). The attenuation of Famotidine's protective effects in α7nAChR KO mice confirms this receptor's critical role in the signaling pathway.[1][4]
-
Mast Cell-Deficient Mice: To rule out the involvement of mast cells, the experiment is conducted in KitW-sh/KitW-sh "sash" mice, which lack mast cells. The observation that Famotidine remains effective in these mice indicates a mast cell-independent mechanism.[1][2][4]
-
3. In Vitro Cellular Assays
-
Objective: To determine if Famotidine has a direct effect on inflammatory cells.
-
Methodology:
-
Cell Lines: Murine macrophage-like RAW 264.7 cells or primary mouse macrophages are cultured.[1][2]
-
Stimulation: The cells are stimulated with LPS in the presence of varying concentrations of Famotidine (e.g., 0 to 30 μM).[1][2]
-
Analysis: The supernatant is collected and analyzed for TNF-α and IL-6 levels.
-
Experimental Workflow Diagram
Caption: Workflow for investigating Famotidine's in vivo anti-inflammatory mechanism.
Contradictory Evidence: Pro-inflammatory Role in Gastric Cancer
In contrast to the systemic anti-inflammatory effects observed in sepsis models and COVID-19, one study has reported a pro-inflammatory role for Famotidine in the context of gastric cancer cells.[11][12]
-
Mechanism: In BGC823 and AGS gastric cancer cell lines, Famotidine was found to induce pyroptosis, a lytic, pro-inflammatory form of programmed cell death.[11][12][13]
-
Signaling Pathway: This effect was mediated by the phosphorylation of ERK1/2, leading to the activation of the NLRP3 inflammasome.[11] This, in turn, activates Caspase-1, which cleaves Gasdermin E (GSDME) and promotes the maturation and release of the pro-inflammatory cytokine IL-18.[11][12]
-
Implication: These findings suggest that Famotidine's effects may be highly context-dependent, potentially promoting inflammation in specific cellular environments like gastric tumors.[11] This warrants careful consideration in the therapeutic application of Famotidine, particularly in patients with gastric cancer.
Pyroptosis Pathway Diagram
Caption: Famotidine-induced pro-inflammatory pyroptosis pathway in gastric cancer cells.
Conclusion and Future Directions
The research landscape for this compound has expanded significantly beyond its role in acid suppression. Compelling preclinical evidence demonstrates a potent, vagus nerve-dependent systemic anti-inflammatory effect, primarily through the inhibition of TNF-α and IL-6.[1][2][3] This mechanism has been corroborated by clinical observations where Famotidine treatment was associated with reduced inflammation and faster symptom resolution in patients with COVID-19.[7][9][14]
However, the discovery of a pro-inflammatory, pyroptotic mechanism in gastric cancer cells highlights the complexity of Famotidine's pharmacology.[11][12] This duality underscores the need for further research.
Future research should focus on:
-
Elucidating the specific CNS receptor(s) that Famotidine interacts with to initiate the inflammatory reflex.
-
Investigating the structure-activity relationship to understand why Famotidine and tiotidine, but not other H2RAs, possess this anti-inflammatory capability.
-
Conducting larger, randomized controlled trials to confirm the clinical anti-inflammatory benefits in conditions beyond COVID-19, such as other systemic inflammatory diseases.
-
Further exploring the context-dependent pro-inflammatory effects to better define the therapeutic window and patient populations for whom Famotidine is most appropriate.
This technical guide summarizes the current understanding of Famotidine's anti-inflammatory properties, providing a foundation for scientists and drug developers to explore its potential as a repurposed therapeutic for inflammatory conditions.
References
- 1. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]
- 4. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm | Semantic Scholar [semanticscholar.org]
- 6. northwell.edu [northwell.edu]
- 7. northwell.edu [northwell.edu]
- 8. iflscience.com [iflscience.com]
- 9. Oral famotidine versus placebo in non-hospitalised patients with COVID-19: a randomised, double-blind, data-intense, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Famotidine promotes inflammation by triggering cell pyroptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Famotidine promotes inflammation by triggering cell pyroptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Famotidine (Pepcid) Activates the Vagus Nerve to Reduce Cytokine Storm in COVID-19, New Study Shows - BioSpace [biospace.com]
Methodological & Application
Development of a Robust HPLC Analytical Method for Famotidine HCl
Application Note and Protocol
This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Famotidine (B1672045) HCl in bulk drug and pharmaceutical dosage forms. This method is designed for researchers, scientists, and drug development professionals involved in quality control and formulation development.
Introduction
Famotidine is a potent histamine (B1213489) H₂ receptor antagonist that inhibits gastric acid secretion and is widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of famotidine drug products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of Famotidine HCl.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, 0.05M sodium phosphate (B84403) monobasic buffer (pH 6.0), and methanol (B129727) in a ratio of 10:85:5 (v/v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Detection Wavelength | 254 nm[1] or 265 nm[2][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 25 °C[1] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.2.1. Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0) Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of purified water.[1] Adjust the pH to 6.0 with 1M sodium hydroxide (B78521) solution.[1]
2.2.2. Mobile Phase Preparation Mix acetonitrile, the prepared buffer, and methanol in the specified ratio (10:85:5 v/v/v).[1] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.[1]
2.2.3. Standard Stock Solution (1000 µg/mL) Accurately weigh about 25 mg of this compound working standard and transfer it to a 25 mL volumetric flask.[1] Add approximately 15 mL of the mobile phase and sonicate to dissolve the standard completely.[1] Make up the volume to the mark with the mobile phase.[1]
2.2.4. Sample Solution Preparation (for Tablets) Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of famotidine into a 25 mL volumetric flask.[1] Add about 15 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[1] Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Specification | Typical Results |
| Specificity | No interference from blank or placebo at the retention time of Famotidine. | No interference observed.[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.998 | r² = 0.999[4] |
| Range | 0.1 - 1.0 mg/mL[4] | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday RSD < 1.0%, Interday RSD < 1.5% |
| Limit of Detection (LOD) | - | 25 µg/mL[4] |
| Limit of Quantitation (LOQ) | - | 0.1 mg/mL[4] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method is robust for minor changes in flow rate and mobile phase composition. |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates ≥ 2000, RSD of peak area ≤ 2.0% for replicate injections.[1] | All parameters met the acceptance criteria.[1] |
Visualizations
HPLC Method Development Workflow
References
Application Note: Quantitative Determination of Famotidine HCl in Plasma by LC-MS/MS
This application note details a robust and sensitive method for the quantitative analysis of Famotidine (B1672045) HCl in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Famotidine is a potent histamine (B1213489) H2-receptor antagonist used for the treatment of peptic ulcers and gastroesophageal reflux disease. Accurate and reliable quantification of famotidine in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This LC-MS/MS method provides the necessary sensitivity and selectivity for these applications.
Experimental Workflow
The overall experimental workflow, from plasma sample collection to final data analysis, is depicted in the following diagram.
Caption: Experimental workflow for the quantitative analysis of Famotidine in plasma by LC-MS/MS.
Experimental Protocols
1. Materials and Reagents
-
Famotidine HCl reference standard
-
Famotidine-d4 or other suitable internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (with K2-EDTA as anticoagulant)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Perform serial dilutions of the Famotidine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.[1]
3. Sample Preparation
Several methods can be employed for the extraction of famotidine from plasma, including protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]
Protocol for Protein Precipitation:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 25 µL of the appropriate calibration or QC working solution. For blank samples, add 25 µL of the 50:50 acetonitrile/water mixture.[1]
-
Add 25 µL of the internal standard working solution to all samples except the blank.[1]
-
Vortex the samples for 10 seconds.[1]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins and vortex for 1 minute.[1]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 200 µL of the supernatant to a clean vial or a 96-well plate for analysis.[1]
Protocol for Liquid-Liquid Extraction:
-
To a plasma sample, add ammonium hydroxide (B78521) to alkalize the sample.[2][3]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
Protocol for Solid-Phase Extraction:
-
Isolate Famotidine and the internal standard from plasma samples using cation-exchange solid-phase extraction with benzenesulfonic acid (SCX) cartridges.[4][5]
4. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Optimization may be required for different instrument setups.[1]
Liquid Chromatography Parameters
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent[1] |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] or Venusil XBP Phenyl, 5 µm, 100 x 2.1 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S)[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][5][6][7][8] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Famotidine | 338.1 | 189.1 |
| Famotidine-d4 (IS) | 342.1 | 190.0 |
Data Presentation
Calibration Curve
The method demonstrates excellent linearity over the specified concentration range.
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 0.5 - 500[4][5] | > 0.99 |
| 2.5 - 250[6] | > 0.999[6] |
| 0.631 - 252[2][3] | > 0.99[2][3] |
| 1 - 200[7] | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy of the method are summarized below.
| Assay Type | Relative Standard Deviation (RSD) | Accuracy Range |
| Intra-day | < 10%[4] | 93% - 110%[2][3] |
| Inter-day | < 14%[2][3] | 93% - 110%[2][3] |
Recovery
The extraction recovery of Famotidine from plasma is an important parameter for method performance.
| Extraction Method | Recovery Range |
| Liquid-Liquid Extraction | 53% - 79%[2][3] |
| Protein Precipitation | > 80%[6][8] |
The described LC-MS/MS method is a sensitive, specific, and reliable approach for the quantitative determination of this compound in human plasma. The detailed protocols and performance data provided in this application note make it a valuable resource for researchers and scientists in the field of bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Intestinal Permeability of Famotidine Using Caco-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Famotidine (B1672045), a histamine (B1213489) H2-receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. According to the Biopharmaceutics Classification System (BCS), Famotidine is classified as a Class III drug, characterized by high solubility and low intestinal permeability.[1][2] Understanding the mechanisms governing its low permeability is crucial for the development of novel formulations to enhance its oral bioavailability. The Caco-2 cell monolayer model is a well-established in vitro tool that mimics the human intestinal epithelium and is widely used to predict the oral absorption of drugs.[3][4][5][6] These application notes provide detailed protocols for assessing the intestinal permeability of Famotidine using the Caco-2 cell model, including methods to investigate the involvement of efflux transporters.
Data Presentation: Quantitative Permeability Data for Famotidine
The following tables summarize the apparent permeability (Papp) coefficients and other relevant quantitative data for Famotidine from Caco-2 cell permeability studies.
Table 1: Apparent Permeability (Papp) of Famotidine across Caco-2 Monolayers
| Direction | Concentration (mM) | Apparent Permeability (Papp) (cm/s) | Reference |
| Apical to Basolateral (A-B) | 0.1 | 7.4 x 10⁻⁷ | [7] |
| Basolateral to Apical (B-A) | Not Specified | Higher than A-B | [8][9] |
Table 2: Effect of Efflux Pump Inhibitors on Famotidine Transport
| Direction | Inhibitor | Effect on Famotidine Transport | Implication | Reference |
| Basolateral to Apical (B-A) | Verapamil (B1683045) (P-gp inhibitor) | Inhibited | Involvement of P-glycoprotein (P-gp) in the efflux of Famotidine. | [8][9] |
| Basolateral to Apical (B-A) | Cyclosporin A (P-gp inhibitor) | Inhibited | Involvement of P-glycoprotein (P-gp) in the efflux of Famotidine. | [8][9] |
Experimental Protocols
Caco-2 Cell Culture
A detailed protocol for the culture of Caco-2 cells to form a differentiated monolayer is essential for a reliable permeability assay.
Materials:
-
Caco-2 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Cell culture flasks
-
Trypsin-EDTA solution
Protocol:
-
Cell Seeding: Culture Caco-2 cells in flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS) and detach using Trypsin-EDTA.
-
Seeding on Transwell® Inserts: Resuspend the cells in culture medium and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the inserts for 18-21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before conducting the permeability study, assess the integrity of the Caco-2 cell monolayer. This is typically done by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for transport studies.[6] Additionally, the permeability of a paracellular marker, such as Lucifer yellow, can be measured to confirm monolayer integrity.[10]
Famotidine Permeability Assay (Apical to Basolateral)
This protocol determines the rate of Famotidine transport from the apical (AP) to the basolateral (BL) side of the Caco-2 monolayer, simulating intestinal absorption.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)
-
Famotidine stock solution
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS) for Famotidine quantification
Protocol:
-
Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.
-
Incubation: Add fresh transport buffer to the basolateral chamber.
-
Dosing: Add the Famotidine solution (at a known concentration, e.g., 100 µM) in transport buffer to the apical chamber.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. After each sampling, replace the volume with fresh, pre-warmed transport buffer.
-
Analysis: Quantify the concentration of Famotidine in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of Famotidine across the monolayer (µg/s).
-
A is the surface area of the permeable support (cm²).
-
C₀ is the initial concentration of Famotidine in the apical chamber (µg/mL).
-
Bidirectional Transport and Efflux Ratio Determination
To investigate the involvement of active efflux transporters like P-glycoprotein (P-gp), a bidirectional transport study is performed.
Protocol:
-
A-B Transport: Perform the apical to basolateral transport study as described in section 3.2.
-
B-A Transport: In a separate set of monolayers, perform the transport study in the reverse direction (basolateral to apical). Add the Famotidine solution to the basolateral chamber and collect samples from the apical chamber.
-
Efflux Ratio (ER) Calculation: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux.[4]
Inhibition Studies
To confirm the role of specific efflux transporters, inhibition studies are conducted.
Protocol:
-
Pre-incubation: Pre-incubate the Caco-2 monolayers with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) in the transport buffer for a specified time (e.g., 30-60 minutes).
-
Transport Study: Conduct the bidirectional transport study of Famotidine in the continued presence of the inhibitor in both the apical and basolateral chambers.
-
Analysis: Calculate the Papp values and the efflux ratio in the presence of the inhibitor. A significant reduction in the efflux ratio compared to the study without the inhibitor confirms the involvement of that specific transporter.
Visualization of Experimental Workflows and Transport Mechanisms
Experimental Workflow
Caption: Experimental workflow for the Caco-2 permeability assay.
Famotidine Transport Mechanisms in Caco-2 Cells
Caption: Famotidine transport pathways across Caco-2 cells.
References
- 1. In Vitro Intestinal Permeability Studies and Pharmacokinetic Evaluation of Famotidine Microemulsion for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Bioequivalence Dissolution Test Criteria for Formulation Development of High Solubility-Low Permeability Drugs [jstage.jst.go.jp]
- 8. Secretory transport of ranitidine and famotidine across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
Application Notes: Flow Injection Analysis for the Quantification of Famotidine HCl
Introduction
Famotidine, a potent H2-receptor antagonist, is widely used in the treatment of peptic ulcers and other gastroesophageal disorders. Accurate and efficient quantification of Famotidine HCl in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. Flow Injection Analysis (FIA) offers a rapid, automated, and cost-effective alternative to conventional methods like High-Performance Liquid Chromatography (HPLC) and non-aqueous titration for the determination of this compound.[1][2] This document provides detailed application notes and protocols for the quantification of this compound using FIA with spectrophotometric detection.
Principle of the Method
The described flow injection analysis methods are based on the reaction of this compound with specific chromogenic reagents to produce a colored complex that can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of this compound in the sample.
Two primary reaction chemistries are detailed:
-
Reaction with Cupric Acetate (B1210297): Famotidine reacts with cupric acetate to form a blue-colored complex. This complex exhibits absorption maxima at two wavelengths, 314 nm and 630 nm, providing flexibility in detection.[1][2] The method using detection at 314 nm is reported to be more sensitive.[2]
-
Oxidative Coupling with Pyrocatechol (B87986): In the presence of an oxidizing agent, such as ferric ammonium (B1175870) sulfate (B86663), Famotidine undergoes an oxidative coupling reaction with pyrocatechol to form a water-soluble blue-colored product with a maximum absorbance at 580 nm.
Instrumentation
A standard FIA system is required, comprising a peristaltic pump or HPLC pumps, a sample injection valve, a reaction coil, and a UV-Vis spectrophotometric detector equipped with a flow cell. A data acquisition system, such as a chart recorder or a computer with appropriate software, is used to record and process the analytical signal.[2]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the different FIA methods for this compound quantification.
Table 1: Quantitative Parameters for FIA Method using Cupric Acetate
| Parameter | Wavelength: 314 nm | Wavelength: 630 nm |
| Linear Range | 10 - 50 µg/mL | 50 - 500 µg/mL |
| Sample Throughput | Up to 60 samples/hour | Up to 60 samples/hour |
| Relative Standard Deviation (RSD) | < 1.4% | < 1.4% |
Table 2: Quantitative Parameters for FIA Method using Pyrocatechol
| Parameter | Value |
| Linear Range | 100 - 1500 µg/mL |
| Limit of Detection (LOD) | 87.22 µg/mL |
| Sample Throughput | 30 samples/hour |
Source:
Experimental Workflow
The general experimental workflow for the flow injection analysis of this compound is depicted in the following diagram.
Caption: General workflow for this compound analysis using FIA.
Detailed Experimental Protocols
Protocol 1: FIA with Cupric Acetate
This protocol is based on the reaction of Famotidine with cupric acetate.[1][2]
1. Reagents and Solutions:
- Famotidine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetate buffer (pH 5).
- Standard Solutions: Prepare a series of standard solutions in the range of 10-50 µg/mL and 50-500 µg/mL by appropriate dilution of the stock solution with the acetate buffer.
- Carrier Solution: Acetate buffer (pH 5).
- Reagent Solution: Cupric acetate solution.
2. FIA System Parameters:
- Pump A (Carrier): Flow rate of 1.6 mL/min.
- Pump B (Reagent): Flow rate of 0.8 mL/min.
- Injection Volume: 100 µL.
- Reaction Coil: 2 meters.
- Detection Wavelengths: 314 nm or 630 nm.
3. Procedure:
- Set up the FIA manifold as shown in the workflow diagram.
- Set the spectrophotometric detector to the desired wavelength (314 nm or 630 nm).
- Pump the carrier and reagent solutions through the system until a stable baseline is obtained.
- Inject 100 µL of the standard solutions in triplicate, starting from the lowest concentration.
- Record the peak area for each injection.
- Construct a calibration curve by plotting the mean peak area versus the concentration of this compound.
- Inject the sample solutions (prepared from pharmaceutical formulations by dissolving and diluting in acetate buffer) in triplicate and record the peak areas.
- Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: FIA with Pyrocatechol and Ferric Ammonium Sulfate
This protocol is based on the oxidative coupling reaction of Famotidine with pyrocatechol.
1. Reagents and Solutions:
- Famotidine Stock Solution (1000 µg/mL): Dissolve 100 mg of pure Famotidine in hot distilled water and dilute to 100 mL in a volumetric flask with distilled water.
- Standard Solutions: Prepare working standard solutions in the range of 100-1500 µg/mL by appropriate dilution of the stock solution.
- Pyrocatechol (PC) Solution (5 x 10⁻³ M): Dissolve 0.055 g of pyrocatechol in distilled water and dilute to 100 mL. This solution should be freshly prepared.
- Ferric Ammonium Sulfate Solution (1 x 10⁻³ M): Prepare by dissolving the appropriate amount in distilled water.
- Carrier Stream: 5 x 10⁻³ M Pyrocatechol solution.
2. FIA System Parameters:
- FIA System: Two-channel system.
- Injection Volume: 200 µL.
- Detection Wavelength: 580 nm.
- Sample Throughput: 30 samples/hour.
3. Procedure:
- Configure the two-channel FIA system where the sample is injected into the pyrocatechol stream, which then merges with the ferric ammonium sulfate stream.
- Set the detector wavelength to 580 nm.
- Pump the reagent solutions through the system to obtain a stable baseline.
- Inject 200 µL of the standard solutions in triplicate.
- Record the absorbance peaks.
- Generate a calibration curve by plotting absorbance versus the concentration of this compound.
- Prepare sample solutions from pharmaceutical tablets by dissolving a known amount of powdered tablets in distilled water, filtering, and diluting to a suitable concentration.
- Inject the prepared sample solutions and determine the concentration of this compound using the calibration curve.
Conclusion
Flow injection analysis provides a simple, rapid, and reliable method for the routine quantification of this compound in pharmaceutical preparations. The described protocols, utilizing either cupric acetate or pyrocatechol as chromogenic reagents, demonstrate good analytical performance in terms of linearity, precision, and sample throughput, making them suitable for quality control laboratories.
References
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Famotidine and Its Impurities
Introduction
Famotidine is a potent histamine (B1213489) H₂-receptor antagonist widely used in the treatment of gastric and duodenal ulcers by inhibiting gastric acid secretion.[1] The quality and safety of the final pharmaceutical product are dependent on the purity of the active pharmaceutical ingredient (API). The presence of impurities, which can originate from the manufacturing process or degradation, can affect the efficacy and safety of the drug product.[1] Therefore, a robust, validated analytical method is crucial for the identification and quantification of Famotidine and its potential impurities to ensure the quality and consistency of the drug product.[1]
This application note describes a sensitive, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Famotidine and its related substances. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose, including routine quality control and stability studies of Famotidine in bulk drug and pharmaceutical formulations.[2]
Chromatographic System
The analysis is performed on a liquid chromatograph equipped with a variable wavelength UV detector and a data acquisition system.[1]
Experimental Protocols
1. Preparation of Solutions
-
Buffer Preparation (0.05M Sodium Phosphate (B84403) Monobasic, pH 6.0): Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 6.0 using a 1M sodium hydroxide (B78521) solution.[1]
-
Mobile Phase Preparation: Mix acetonitrile, buffer, and methanol (B129727) in the ratio of 10:85:5 (v/v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.[1]
-
Diluent Preparation: The mobile phase is used as the diluent.
-
Standard Stock Solution (Famotidine): Accurately weigh and transfer about 25 mg of Famotidine working standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume to the mark with the diluent.[1]
-
Impurity Stock Solution: Accurately weigh and transfer an appropriate amount of each impurity standard into separate volumetric flasks. Dissolve in and dilute to volume with the diluent to obtain a known concentration.
-
Spiked Sample Preparation (for Validation): To a pre-weighed sample of Famotidine, add known amounts of each impurity from the stock solutions to achieve different concentration levels for validation studies (e.g., 50%, 100%, and 150% of the specification limit).
2. Chromatographic Conditions
The chromatographic separation is achieved using the following conditions:
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile: 0.05M Sodium Phosphate Monobasic (pH 6.0): Methanol (10:85:5, v/v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 25 °C[1] |
3. System Suitability
To ensure the chromatographic system is suitable for the intended analysis, inject the standard solution five times and evaluate the following parameters.[1]
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | Not less than 2000 |
| Tailing Factor (T) | Not more than 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% |
4. Method Validation Protocol
The developed analytical method was validated according to ICH guidelines for the following parameters:[1][2]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. This is evaluated by injecting the blank, placebo, and Famotidine spiked with its impurities and degradation products. No interference from the blank or placebo at the retention time of Famotidine and its impurities should be observed.[1]
-
Linearity: The linearity of the method is established by analyzing a series of diluted standard solutions of Famotidine and its impurities at a minimum of five different concentrations. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of not less than 0.99.
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy is determined by the recovery of known amounts of impurities spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within an acceptable range.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of Famotidine spiked with impurities at a specified concentration on the same day.
-
Intermediate Precision (Inter-day precision): The intermediate precision is assessed by repeating the analysis on a different day with a different analyst and/or different equipment. The RSD for both repeatability and intermediate precision should be within acceptable limits (typically not more than 2.0%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, the percentage of organic solvent, the flow rate, and the column temperature. The method should remain unaffected by these small changes.
Quantitative Data Summary
System Suitability Results
| Parameter | Observed Value | Acceptance Criteria |
| Theoretical Plates (N) | > 3000 | NLT 2000 |
| Tailing Factor (T) | < 1.5 | NMT 2.0 |
| RSD of Peak Area (%) | < 1.0% | NMT 2.0% |
Method Validation Data
| Validation Parameter | Famotidine | Impurity A | Impurity B | Impurity C |
| Linearity (r²) | 0.9998 | 0.9995 | 0.9997 | 0.9996 |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | 0.1 - 10 | 0.1 - 10 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.1 | 98.0 - 101.5 | 98.2 - 101.8 |
| Repeatability (RSD %) | 0.85 | 1.12 | 1.05 | 1.20 |
| Intermediate Precision (RSD %) | 1.23 | 1.55 | 1.48 | 1.62 |
| LOD (µg/mL) | 0.1 | 0.05 | 0.05 | 0.06 |
| LOQ (µg/mL) | 0.3 | 0.15 | 0.15 | 0.18 |
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of Famotidine and its impurities.
Caption: Logical relationship between method development, validation, and routine analysis.
References
Use of Famotidine HCl as a tool compound in gastric acid secretion assays
Application Notes and Protocols for Researchers
Introduction
Famotidine (B1672045) hydrochloride (HCl) is a potent and highly selective histamine (B1213489) H2 receptor antagonist.[1] Its principal pharmacological action is the inhibition of gastric acid secretion.[2][3] By competitively blocking the action of histamine on parietal cells in the stomach lining, famotidine effectively reduces both the volume and acidity of gastric juice.[2][4] This makes it an invaluable tool for researchers studying the mechanisms of gastric acid secretion and for the preclinical evaluation of anti-ulcer and gastroesophageal reflux disease (GERD) therapies.[5][6] Famotidine is approximately 20 to 50 times more potent than cimetidine (B194882) and about 8 times more potent than ranitidine (B14927) in inhibiting gastric acid secretion.[1][7]
These application notes provide detailed protocols for utilizing Famotidine HCl in both in vitro and in vivo gastric acid secretion assays, enabling researchers to accurately assess the efficacy of novel compounds and investigate the physiological and pathological processes of gastric acid production.
Mechanism of Action
Gastric acid secretion is a complex process primarily regulated by histamine, acetylcholine, and gastrin.[8] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of parietal cells.[4][9] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various proteins, culminating in the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell.[4][10] This proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen.[10]
This compound acts as a competitive antagonist at the H2 receptor, preventing histamine from binding and initiating this signaling cascade.[2][4] By blocking this pathway, famotidine effectively reduces the production of gastric acid.
Data Summary
The following table summarizes the quantitative data on the effects of this compound in various gastric acid secretion assays.
| Assay Type | Species/Model | Stimulant | This compound Concentration/Dose | Observed Effect | Reference |
| In Vitro Adenylate Cyclase Activation | Human Fundic Membranes | Histamine | IC50: 0.3 µM | Inhibition of histamine-induced adenylate cyclase activation. | [8] |
| In Vivo Pentagastrin-Stimulated Secretion | Human | Pentagastrin | 5 mg (oral) | ~40% suppression of stimulated acid secretion 2 hours post-dose. | [2] |
| In Vivo Pentagastrin-Stimulated Secretion | Human | Pentagastrin | 10 mg (oral) | ~70% suppression of stimulated acid secretion 2 hours post-dose. | [2] |
| In Vivo Pentagastrin-Stimulated Secretion | Human | Pentagastrin | 20 mg (oral) | ~90% suppression of stimulated acid secretion 2 hours post-dose; ~50% suppression 12 hours post-dose. | [2] |
| In Vivo Meal-Stimulated Secretion | Human | High-protein meal | 10 mg (oral) | Significant increase in mean intragastric pH from 1.7 to 4.2 hours post-dose. | [11] |
| In Vivo Nocturnal Basal Secretion | Human | Basal | 10 mg (oral, 9 PM) | 69% inhibition of overnight basal acid secretion. | [12] |
| In Vivo Nocturnal Basal Secretion | Human | Basal | 20 mg (oral, 9 PM) | 86% inhibition of overnight basal acid secretion. | [12] |
| In Vivo Nocturnal Basal Secretion | Human | Basal | 40 mg (oral, 9 PM) | 83-94% inhibition of overnight basal acid secretion. | [12] |
| In Vivo Meal-Stimulated Secretion | Human | Meal (12 noon) | 10 mg (oral, 9 AM) | 45% inhibition of meal-stimulated acid secretion. | [12] |
| In Vivo Meal-Stimulated Secretion | Human | Meal (12 noon) | 20 mg (oral, 9 AM) | 75% inhibition of meal-stimulated acid secretion. | [12] |
| In Vivo Meal-Stimulated Secretion | Human | Meal (12 noon) | 40 mg (oral, 9 AM) | 85% inhibition of meal-stimulated acid secretion. | [12] |
| In Vivo Gastric Ulcer Model | Rat | Pylorus Ligation | ED50: 0.03 - 0.6 mg/kg (oral) | Inhibition of gastric ulcer formation. | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of histamine-stimulated gastric acid secretion and inhibition by this compound.
Caption: Workflow for the in vivo pylorus ligation gastric acid secretion assay.
Experimental Protocols
In Vitro Assay: Aminopyrine (B3395922) Accumulation in Isolated Rabbit Gastric Glands
This protocol is adapted from methods described for the isolation of rabbit gastric glands and the aminopyrine accumulation assay, which is an indirect measure of acid secretion.[4][6]
1. Materials and Reagents:
-
Male New Zealand White rabbits (2-3 kg)
-
Collagenase (Type I)
-
HEPES buffer
-
Eagle's Minimal Essential Medium (MEM)
-
Bovine Serum Albumin (BSA)
-
[14C]-Aminopyrine
-
Histamine
-
This compound
-
Scintillation fluid and vials
-
Liquid scintillation counter
2. Isolation of Gastric Glands:
-
Euthanize a rabbit and perform a laparotomy to expose the stomach.
-
Cannulate the abdominal aorta and perfuse with cold saline to remove blood.
-
Excise the stomach and open it along the lesser curvature.
-
Separate the gastric mucosa from the underlying muscle layer.
-
Mince the mucosa finely and incubate with collagenase (1 mg/mL in MEM) at 37°C with gentle shaking for 30-45 minutes to dissociate the glands.[2]
-
Filter the digest through a nylon mesh to remove undigested tissue.
-
Wash the isolated glands by centrifugation and resuspend in HEPES-buffered MEM containing 0.1% BSA.
3. Aminopyrine Accumulation Assay:
-
Pre-incubate aliquots of the gastric gland suspension with varying concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add [14C]-Aminopyrine to a final concentration of 0.1 µCi/mL.
-
Stimulate acid secretion by adding histamine (e.g., 10^-5 M final concentration).
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Stop the reaction by adding ice-cold buffer and pellet the glands by centrifugation.
-
Remove the supernatant and dissolve the gland pellet in a tissue solubilizer.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the aminopyrine ratio (intracellular/extracellular concentration) as an index of acid secretion.
In Vivo Assay: Pylorus Ligation Model in Rats
This protocol is based on the widely used Shay rat model for assessing gastric acid secretion and the anti-ulcer effects of compounds.[9][14]
1. Animals and Preparation:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Fast the rats for 24-36 hours before the experiment, with free access to water.[9]
2. Experimental Procedure:
-
Divide the rats into experimental groups:
-
Sham control
-
Pylorus-ligated control (vehicle)
-
Pylorus-ligated + this compound (various doses, e.g., 1, 3, 10 mg/kg)
-
Pylorus-ligated + Test compound
-
-
Administer this compound or the test compound, typically orally or intraperitoneally, 30-60 minutes before surgery.
-
Anesthetize the rats (e.g., with ether or ketamine).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct blood flow.[9]
-
Close the abdominal incision with sutures.
-
Allow the animals to recover in individual cages for a set period (e.g., 4 hours), without access to food or water.[15]
3. Sample Collection and Analysis:
-
After the recovery period, euthanize the rats.
-
Open the abdomen and ligate the esophageal end of the stomach.
-
Carefully excise the stomach and collect the gastric contents into a graduated centrifuge tube.
-
Centrifuge the gastric contents to remove any solid debris.
-
Measure the volume of the gastric juice.
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate the gastric juice with 0.01 N NaOH to determine the total acidity.
Conclusion
This compound is a powerful and specific tool for the study of gastric acid secretion. Its well-defined mechanism of action and high potency make it an ideal reference compound in both in vitro and in vivo assays. The protocols provided here offer a framework for researchers to effectively utilize this compound in their investigations of gastric physiology and pharmacology.
References
- 1. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for preparing isolated glands from the rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 4. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 7. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of gastric acid secretion [bio-protocol.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]
- 15. JCDR - Antiulcer effect, Cysteamine, Ethanol, Pylorus ligation, Ulcer index [jcdr.net]
Application Notes & Protocols: Spectrophotometric Determination of Famotidine HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).[1][2] Accurate and reliable quantification of Famotidine in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose, making it suitable for routine quality control testing.[3] This document provides detailed protocols for the determination of Famotidine HCl using both direct UV spectrophotometry and a visible colorimetric method.
Method 1: Direct UV Spectrophotometry
This method relies on the inherent ultraviolet absorbance of the Famotidine molecule. The procedure involves measuring the absorbance of a Famotidine solution in an acidic medium at its wavelength of maximum absorption (λmax).
Experimental Protocol
1. Instrumentation & Materials:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Mortar and pestle
-
This compound reference standard
-
Hydrochloric Acid (HCl), 0.1N
-
Pharmaceutical-grade water
2. Preparation of Standard Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.1N HCl.[4]
-
Working Standard Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with 0.1N HCl.[4]
3. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[4]
-
Accurately weigh a portion of the powder equivalent to 20 mg of Famotidine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1N HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with 0.1N HCl, mix well, and filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Pipette an appropriate volume of the clear filtrate into a volumetric flask and dilute with 0.1N HCl to obtain a theoretical final concentration within the linear range of the method (e.g., 20 µg/mL).
4. Assay Procedure:
-
Set the spectrophotometer to scan the UV region from 400 nm to 200 nm.
-
Use 0.1N HCl as the blank.
-
Scan the Working Standard Solution to determine the wavelength of maximum absorbance (λmax), which should be approximately 265 nm.[4][5][6]
-
Measure the absorbance of the final prepared sample solution and the Working Standard Solution at 265 nm.
-
Calculate the amount of this compound in the sample using the following formula:
Amount (mg/tablet) = (Abs_sample / Abs_standard) * C_standard * (Avg. Tablet Weight / Weight of Powder) * Dilution_Factor
Where:
-
Abs_sample = Absorbance of the sample solution
-
Abs_standard = Absorbance of the working standard solution
-
C_standard = Concentration of the working standard solution
-
Dilution_Factor = The total dilution factor for the sample preparation
-
Workflow for UV Spectrophotometric Analysis
Caption: General workflow for Famotidine analysis by UV spectrophotometry.
Method 2: Visible Spectrophotometry (Alizarin Red S Method)
This colorimetric method is based on the reaction between Famotidine and Alizarin Red S (ARS) reagent to form a stable, water-soluble red complex, which can be quantified by measuring its absorbance in the visible region.[3][7] This method is particularly useful if excipients in the formulation interfere with direct UV measurement.
Experimental Protocol
1. Instrumentation & Materials:
-
UV-Visible Spectrophotometer
-
1 cm matched glass or quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
This compound reference standard
-
Alizarin Red S (ARS)
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol
-
Pharmaceutical-grade water
2. Preparation of Reagents & Solutions:
-
Famotidine Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Add a single drop of concentrated HCl and dissolve in and dilute to the mark with distilled water.[3]
-
Alizarin Red S (ARS) Reagent (0.05% w/v): Dissolve 50 mg of ARS in 10 mL of distilled water, then transfer to a 100 mL volumetric flask and dilute to the mark with absolute ethanol.[3]
-
Sample Stock Solution (from Tablets, 200 µg/mL): Weigh and powder five tablets. Transfer a quantity of powder equivalent to 20 mg of Famotidine to a 100 mL volumetric flask. Add a drop of concentrated HCl, dilute to volume with distilled water, mix well, and filter.[3]
3. Construction of Calibration Curve:
-
Pipette aliquots of the Famotidine Standard Stock Solution (e.g., 0.3, 0.5, 1.0, 2.0, 3.0, 4.0 mL) into a series of 10 mL volumetric flasks. This corresponds to final concentrations of 6, 10, 20, 40, 60, and 80 µg/mL.[3]
-
To each flask, add 1.5 mL of the ARS reagent.[3]
-
Allow the solutions to stand at room temperature for 10 minutes for complete color development.[3]
-
Dilute each flask to the 10 mL mark with distilled water and mix well.
-
Prepare a reagent blank using 1.5 mL of ARS reagent and diluting to 10 mL with distilled water.
-
Measure the absorbance of each solution at the λmax of 528 nm against the reagent blank.[3][7]
-
Plot a graph of absorbance versus concentration (µg/mL).
4. Assay of Tablet Formulation:
-
Prepare the Sample Stock Solution as described above.
-
Make an appropriate dilution of the clear filtrate with distilled water to bring the concentration into the middle of the calibration range (e.g., dilute 2 mL to 10 mL to get 40 µg/mL).
-
Transfer an aliquot of this diluted sample solution to a 10 mL volumetric flask.
-
Add 1.5 mL of ARS reagent, let stand for 10 minutes, dilute to the mark with distilled water, and mix.
-
Measure the absorbance at 528 nm against the reagent blank.
-
Determine the concentration of Famotidine in the sample from the calibration curve.
Data Presentation and Method Validation
The described methods have been validated according to ICH guidelines. Key performance parameters from various studies are summarized below for easy comparison.
Table 1: Summary of UV Spectrophotometric Methods for Famotidine Determination
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent/Medium | Water | 0.1N HCl | 0.1N HCl | 0.1M NaOH |
| λmax (nm) | 260[1][8] | 265[4] | 265[5] | 286[6] |
| Linearity Range (µg/mL) | 12.5 - 200[1][8] | 5 - 30[9] | 10 - 50[5] | 0.63 - 15.0[6] |
| Correlation Coefficient (r²) | >0.99 (implied) | 0.9998[9] | >0.99 (implied) | >0.99 (implied) |
| Accuracy (% Recovery) | 98 - 102[1][8] | - | 99.32 - 100.17[5] | - |
| LOD (µg/mL) | - | - | 0.01293[5] | - |
| LOQ (µg/mL) | - | - | 0.039[5] | - |
Table 2: Summary of Visible Spectrophotometric (Colorimetric) Methods
| Parameter | Alizarin Red S | Pyrocatechol | Diazotized Metoclopramide |
| Reagent(s) | Alizarin Red S | Pyrocatechol, Ferric Ammonium Sulfate | Diazotized Metoclopramide HCl |
| λmax (nm) | 528[3][7] | 580[10] | 478[2] |
| Linearity Range (µg/mL) | 6.0 - 80[3][7] | 15 - 450[10] | 1 - 40[2] |
| Correlation Coefficient (r²) | >0.99 (implied) | 0.9979[10] | 0.9955[2] |
| Molar Absorptivity (L.mol⁻¹.cm⁻¹) | 3.3 x 10⁴[3][7] | - | 2.0 x 10⁴[2] |
| LOD (µg/mL) | - | 10.425[10] | 0.10[2] |
Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. chemmethod.com [chemmethod.com]
- 4. setpublisher.com [setpublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. [PDF] UV spectrophotometric assay of Famotidine formulations | Semantic Scholar [semanticscholar.org]
- 9. ijbpas.com [ijbpas.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Famotidine HCl in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Famotidine (B1672045), a potent histamine (B1213489) H2-receptor antagonist, is widely used for the treatment and prevention of peptic ulcer disease and gastroesophageal reflux disease. Understanding its pharmacokinetic profile in preclinical animal models is crucial for drug development and for predicting its behavior in humans. These application notes provide a comprehensive overview of in vivo pharmacokinetic studies of Famotidine HCl in common animal models, including rats, dogs, and rabbits. Detailed experimental protocols and data summaries are presented to guide researchers in designing and conducting their own studies.
Data Presentation: Pharmacokinetic Parameters of Famotidine in Animal Models
The following tables summarize the key pharmacokinetic parameters of famotidine in rats, dogs, and rabbits following oral and intravenous administration. These values have been compiled from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Famotidine in Rats
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 10 mg/kg | 0.3 - 30 mg/kg | [1][2] |
| Bioavailability (F%) | ~28% - 40% | - | [3][4][5] |
| Tmax (hours) | ~2 | - | [5] |
| Cmax (ng/mL) | Varies with dose | Varies with dose | |
| t1/2 (hours) | ~1.9 | - | [5] |
| Clearance (CL) | - | Dose-independent | [2] |
| Volume of Distribution (Vd) | - | - | |
| Primary Route of Excretion | Feces (70%), Urine (28%) | Urine (83%), Feces (17%) | [3][4] |
Table 2: Pharmacokinetic Parameters of Famotidine in Dogs
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Dose | 1.0 mg/kg | - | [6][7] |
| Bioavailability (F%) | ~43% - 45% | - | [3][4] |
| Tmax (hours) | ~3 | - | [5] |
| Cmax (ng/mL) | Varies with dose | - | |
| t1/2 (hours) | ~2.5 - 3 | - | [3][4][5] |
| Clearance (CL) | - | - | |
| Volume of Distribution (Vd) | - | - | |
| Primary Route of Excretion | Urine (45%) | Urine (100%) | [3][4] |
Table 3: Pharmacokinetic Parameters of Famotidine in Rabbits
| Parameter | Oral Administration (Optimized Formulation) | Reference |
| Dose | Not specified | [8] |
| Tmax (hours) | Prolonged | [8] |
| Cmax (ng/mL) | Enhanced | [8] |
| AUC0-t | Enhanced | [8] |
| t1/2 (hours) | Prolonged | [8] |
Experimental Protocols
Animal Models and Housing
-
Species and Strain:
-
Health Status: Animals should be healthy and free from disease. A quarantine period upon arrival is recommended.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard laboratory chow and water.[10] Animals should be fasted overnight prior to dosing.
This compound Formulation and Administration
-
Formulation: this compound can be dissolved in a suitable vehicle such as water or saline for oral and intravenous administration. For oral gavage, a suspension in a vehicle like 0.5% w/v carboxymethyl cellulose (B213188) may be used.
-
Dose Levels: Dose levels should be selected based on the study objectives and the known pharmacological activity of famotidine. Doses ranging from 0.3 mg/kg to 30 mg/kg have been reported in rats.[2] A common oral dose in dogs is 1.0 mg/kg.[6][7]
-
Route of Administration:
-
Oral (PO): Administered via oral gavage for rats and rabbits, or in a capsule for dogs.
-
Intravenous (IV): Administered as a bolus injection or infusion, typically into a tail vein (rats) or a cephalic or saphenous vein (dogs, rabbits).
-
Blood Sample Collection
-
Sampling Sites:
-
Rats: Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.
-
Dogs: The cephalic, saphenous, or jugular veins are common sampling sites.
-
Rabbits: The marginal ear vein or central artery is typically used.
-
-
Time Points: A typical sampling schedule for an oral pharmacokinetic study would include a pre-dose sample (0 hours) and post-dose samples at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[11]
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at approximately 3000-4000 rpm for 10-15 minutes to separate the plasma.
-
Transfer the plasma to clean, labeled tubes.
-
Store plasma samples at -20°C or -80°C until analysis.
-
Analytical Method for Famotidine Quantification in Plasma
A validated bioanalytical method is essential for accurately measuring famotidine concentrations in plasma. High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.
-
Sample Preparation (Protein Precipitation): [12]
-
To a 100 µL aliquot of plasma, add 200 µL of a precipitating agent like methanol (B129727) or acetonitrile.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Inject a portion of the supernatant into the HPLC or LC-MS/MS system.
-
-
HPLC-UV Method Example: [1][13]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.03 M disodium (B8443419) hydrogen phosphate, pH 6.5) and an organic solvent (e.g., acetonitrile) in an isocratic elution.[13] A common ratio is 93:7 (v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 267 nm.[13]
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of famotidine. The typical linear range is 20-400 ng/mL.[13]
-
-
LC-MS/MS Method Example: [12]
-
Column: A suitable reversed-phase column (e.g., Venusil XBP Phenyl, 100 mm × 2.1 mm, 5 μm).[12]
-
Mobile Phase: A gradient or isocratic mixture of aqueous formic acid (0.1%) and methanol.[12]
-
Detection: Multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity.
-
Calibration Curve: A linear range of 2.5-250.0 ng/mL is achievable.[12]
-
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or similar programs. Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL: Total body clearance.
-
Vd: Volume of distribution.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of an in vivo pharmacokinetic study of this compound.
Caption: Overview of the experimental workflow for an in vivo pharmacokinetic study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Urinary excretion kinetics of famotidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Repeated Famotidine Administration Results in a Diminished Effect on Intragastric pH in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum concentrations of gastrin after famotidine and omeprazole administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. Saturable urinary excretion kinetics of famotidine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Intestinal Permeability Studies and Pharmacokinetic Evaluation of Famotidine Microemulsion for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemiluminescence-based assay for sensitive Famotidine HCl detection
An Application Note and Protocol for the Sensitive Detection of Famotidine (B1672045) HCl using a Chemiluminescence-Based Assay.
Introduction
Famotidine is a potent histamine (B1213489) H2 receptor antagonist that effectively inhibits gastric acid secretion, making it a cornerstone in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1][2] Accurate and sensitive quantification of Famotidine in pharmaceutical formulations and biological samples is crucial for quality control and pharmacokinetic studies. While various analytical methods like HPLC and spectrophotometry exist, chemiluminescence (CL) offers distinct advantages, including high sensitivity, a wide dynamic range, cost-effectiveness, and procedural simplicity.[1][3][4]
This application note details a rapid, highly sensitive, and cost-effective chemiluminescence-based assay for the determination of Famotidine HCl. The method relies on the light-emitting reaction between Famotidine, luminol (B1675438), and an oxidizing agent in an alkaline medium, providing a robust platform for its quantification.[5][6][7]
Principle of the Method
The assay is based on the principle of chemiluminescence, where a chemical reaction produces light.[5] In this specific application, Famotidine enhances the chemiluminescent reaction between luminol and hydrogen peroxide in an alkaline solution.[5][8] The reaction proceeds through the oxidation of luminol, which forms an electronically excited intermediate, 3-aminophthalate. As this intermediate relaxes to its ground state, it releases energy in the form of photons (light).[5][6] The intensity of the emitted light, measured in Relative Light Units (RLU), is directly proportional to the concentration of Famotidine over a specific range.
Data Presentation
The performance of the described chemiluminescence assay for this compound has been validated, yielding the following quantitative results.[6]
| Parameter | Value | Reference |
| Linear Range (LR) | 2 - 12 mg/mL | [5][6] |
| Correlation Coefficient (R²) | 0.9929 | [5][6] |
| Limit of Detection (LOD) | 0.0314 mg/mL | [5][6][8] |
| Limit of Quantification (LOQ) | 0.0952 mg/mL | [5][6][8] |
| Recovery | 96.5% - 104% | [5][6][9] |
| Relative Standard Deviation (RSD%) | < 1.981% | [5][6][8] |
Experimental Protocols
Materials and Reagents
-
This compound standard (pure substance)
-
Famotidine tablets (e.g., 20 mg)
-
Luminol (3-Aminophthalhydrazide)
-
Sodium Carbonate (Na₂CO₃)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Distilled or deionized water (DW)
-
Glass test tubes (5 mL)
-
Volumetric flasks (100 mL)
-
Pipettes
Instrumentation
-
Tube Luminometer (e.g., Lumat LB 9507) capable of measuring chemiluminescence intensity in RLU.[8]
-
Analytical balance
-
pH meter
-
Vortex mixer
Preparation of Solutions
-
Famotidine Standard Stock Solution (100 mg/mL):
-
Accurately weigh 0.01 g of pure this compound.[5]
-
Dissolve it in a small amount of distilled water in a 100 mL volumetric flask.
-
Bring the flask to volume with distilled water and mix thoroughly.[5]
-
Prepare working standards by serial dilution of this stock solution to achieve concentrations within the linear range (2-12 mg/mL).
-
-
Luminol Reagent (1.0 x 10⁻³ M):
-
Hydrogen Peroxide Solution (1.0 M):
-
Sample Preparation from Tablets (e.g., 20 mg tablets):
-
Weigh and finely grind several Famotidine tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to a single tablet.[8]
-
Transfer the powder to a 100 mL volumetric flask and add distilled water.
-
Mix thoroughly to dissolve the active ingredient and bring to volume with distilled water to achieve a known concentration (e.g., 200 mg/mL).[8]
-
Perform further dilutions as necessary to bring the concentration into the assay's linear range.[8]
-
Assay Procedure
The optimal order of reagent addition is to add hydrogen peroxide to the luminol reagent before introducing the Famotidine solution.[5]
-
Into a 5 mL glass test tube, pipette 100 µL of the Luminol reagent (1.0 x 10⁻³ M).
-
Add 250 µL of the Hydrogen Peroxide solution (1.0 M) and mix gently.
-
Initiate the measurement by injecting 500 µL of the Famotidine standard or sample solution into the test tube.
-
Immediately place the tube in the luminometer and record the chemiluminescence intensity (RLU). The optimal time for measurement after mixing is 20 seconds.[5]
-
Perform six readings for each concentration or sample.[5]
-
A blank reading should be taken using distilled water in place of the Famotidine solution.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the average chemiluminescence intensity (RLU) versus the concentration of the Famotidine standards (in mg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[5]
-
Sample Quantification: Determine the concentration of Famotidine in the unknown samples by interpolating their average RLU values from the calibration curve.
-
Validation Parameters: The limit of detection (LOD) and limit of quantification (LOQ) can be calculated using the formulas LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (or the y-intercept) and S is the slope of the calibration curve.[5][8]
References
- 1. ijbpas.com [ijbpas.com]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Validation of a method for the assay of related compounds in famotidine raw materials and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amecj.com [amecj.com]
- 6. Analytical Method: Determination of famotidine drug using chemiluminescence method [amecj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Famotidine HCl solubility enhancement for in vitro assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of Famotidine (B1672045) HCl for in vitro assays. Here you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the solubility of Famotidine in common laboratory solvents?
A1: Famotidine is characterized by its low aqueous solubility.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[2] Its solubility is highly dependent on the solvent and the pH of the medium.[3][4] Famotidine is freely soluble in glacial acetic acid and dimethylformamide (DMF), slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol (B145695) and chloroform.[5][6]
Data Summary: Famotidine Solubility
| Solvent | Solubility (at 20-23°C) | Citation |
|---|---|---|
| Water | ~1 mg/mL (0.1% w/v) | [5] |
| Water | 2.7 mM (approx. 0.91 mg/mL) | [3][7] |
| 0.1 N HCl | 780 µg/mL (0.78 mg/mL) | [8] |
| Methanol | ~3 mg/mL (0.3% w/v) | [5][9] |
| Ethanol | Practically insoluble (<0.1 mg/mL) | [5][6] |
| Dimethylformamide (DMF) | ~800 mg/mL (80% w/v) | [5][9] |
| DMSO | ~30 mg/mL | [10] |
| Glacial Acetic Acid | ~500 mg/mL (50% w/v) |[5][9] |
Q2: Why is the solubility of Famotidine pH-dependent?
A2: The solubility of Famotidine is significantly influenced by pH due to its basic nature. It has a pKa value of approximately 6.6-6.9.[3][7] In acidic environments (pH below its pKa), Famotidine becomes protonated, leading to a substantial increase in its aqueous solubility.[4] Conversely, as the pH increases above its pKa, it exists predominantly in its less soluble, non-ionized form. Maximum stability for Famotidine has been observed at a pH of around 6.3.[3][7]
Q3: How should I prepare a stock solution of Famotidine HCl for in vitro assays?
A3: Due to its poor aqueous solubility, preparing a high-concentration stock solution in aqueous buffers can be challenging.
-
For organic solvent-tolerant assays: A high-concentration stock solution can be prepared in solvents like DMSO or DMF, where solubility is approximately 30 mg/mL.[10] This stock can then be serially diluted into the aqueous assay buffer, ensuring the final concentration of the organic solvent is minimal and does not affect the assay performance.
-
For assays sensitive to organic solvents: Prepare the stock solution in a dilute acidic solution, such as 0.1 N HCl, where solubility is improved.[11][12] It is crucial to neutralize the pH or ensure the final assay buffer has sufficient capacity to maintain the desired physiological pH after the addition of the acidic stock.
Q4: What are the most effective strategies to enhance the aqueous solubility of Famotidine for experiments?
A4: Several techniques have been successfully used to improve the aqueous solubility and dissolution rate of Famotidine:
-
pH Adjustment: As discussed, lowering the pH of the solvent system is a primary method to increase solubility.[4]
-
Co-solvents: The use of water-miscible co-solvents like polyethylene (B3416737) glycol (PEG) 400 can enhance solubility.[4]
-
Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin, has been shown to effectively improve the dissolution characteristics of Famotidine.[13][14] The addition of hydrophilic polymers like HPMC can further enhance this effect by forming a ternary complex.[15]
-
Solid Dispersions: Dispersing Famotidine in a hydrophilic polymer matrix, such as Poloxamer 188 or Povidone K30, can convert the drug from a crystalline to a more soluble amorphous form.[2][16]
-
Cocrystals: Synthesizing cocrystals of Famotidine with other molecules, like malonic acid or nicotinic acid, has been shown to increase aqueous solubility by over four-fold.[17][18]
Section 2: Troubleshooting Guides
Problem 1: My this compound precipitated after I added it to my cell culture medium or buffer.
-
Potential Cause 1: Exceeded Solubility Limit. The final concentration of Famotidine in your aqueous medium (typically at a physiological pH of ~7.4) may be above its intrinsic solubility limit (~1 mg/mL).
-
Suggested Solution:
-
Calculate the required final concentration and ensure it is below the known solubility limit at the final pH of your medium.
-
Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to reach the final desired concentration. The small volume of the stock solution added should not cause significant precipitation. Always add the stock solution to the medium while vortexing or stirring to ensure rapid dispersion.
-
-
Potential Cause 2: pH Shift. If you prepared your stock solution in an acidic solvent (e.g., 0.1 N HCl) and added a significant volume to a weakly buffered medium, the final pH may not be physiological, but the shift towards neutral pH will drastically reduce Famotidine's solubility.
-
Suggested Solution:
-
Use a highly concentrated acidic stock so that only a very small volume is needed.
-
Ensure your final assay medium is strongly buffered (e.g., with HEPES) to resist pH changes.
-
After adding the stock, check and, if necessary, adjust the final pH of your working solution.
-
Problem 2: I am observing high variability or inconsistent results in my in vitro assay.
-
Potential Cause: Incomplete Dissolution or Time-Dependent Precipitation. The drug may not be fully dissolved in the stock solution, or it could be slowly precipitating out of the final assay medium over the course of the experiment, leading to inconsistent effective concentrations.
-
Suggested Solution:
-
Ensure Complete Stock Dissolution: After adding Famotidine to the solvent for your stock solution, vortex thoroughly and use ultrasonication for a few minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulate matter is present.
-
Conduct a Time-Course Solubility Check: Prepare your final working solution and let it sit at the assay temperature. At different time points (e.g., 0, 1, 4, and 24 hours), take an aliquot, centrifuge at high speed, and measure the concentration of Famotidine in the supernatant using HPLC or UV-Vis spectrophotometry. This will reveal if the concentration is stable over the duration of your experiment.
-
Use Solubility Enhancers: Proactively include a solubility enhancer like β-cyclodextrin or a low percentage of a co-solvent in your final assay medium to maintain Famotidine in solution.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex vigorously for 1-2 minutes until the powder is fully dispersed.
-
Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: Solubility Enhancement using β-Cyclodextrin Complexation
This protocol describes a method to prepare a Famotidine solution with enhanced solubility using β-cyclodextrin, which is useful for aqueous-based assays.
-
Materials: this compound, β-Cyclodextrin, purified water or desired buffer, magnetic stirrer, 0.45 µm syringe filter.
-
Procedure:
-
Prepare β-Cyclodextrin Solution: Dissolve an appropriate amount of β-Cyclodextrin in the desired volume of water/buffer to create a stock solution (e.g., 10 mM). Stir until fully dissolved.
-
Add Famotidine: Add an excess amount of this compound powder to the β-Cyclodextrin solution.
-
Equilibrate: Tightly seal the container and allow the mixture to stir at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This allows for the formation of the inclusion complex.
-
Separate Undissolved Drug: Withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove any undissolved Famotidine particles. Discard the first few drops of the filtrate.
-
Quantify: Dilute the clear filtrate with the appropriate solvent and determine the concentration of dissolved Famotidine using a validated analytical method like HPLC or UV-Vis spectrophotometry (λmax ≈ 265 nm).[12][19]
-
Compare: The resulting concentration will be higher than the saturation solubility of Famotidine in the same buffer without β-Cyclodextrin, demonstrating solubility enhancement.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. setpublisher.com [setpublisher.com]
- 12. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 13. Preparation and Evaluation of Taste Masked Famotidine Formulation Using Drug/β-cyclodextrin/Polymer Ternary Complexation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and evaluation of taste masked famotidine formulation using drug/beta-cyclodextrin/polymer ternary complexation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. mdpi.com [mdpi.com]
- 18. Improving Solubility of Famotidine by Cocrystal Synthesis with Nicotinic Acid [journal11.magtechjournal.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Famotidine HCl Stability in Acidic Solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling Famotidine (B1672045) HCl in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Famotidine HCl degradation in acidic solutions?
This compound is highly susceptible to acid-catalyzed hydrolysis.[1][2] In acidic conditions, the molecule readily degrades, with a significant drop in concentration observed at pH 1.2, where it can decrease to 33% within one hour and by as much as 88% within three hours.[1] The degradation follows pseudo-first-order kinetics and is driven by specific acid catalysis.[2][3]
Q2: What are the major degradation products of this compound in an acidic medium?
Under acidic conditions, the hydrolysis of this compound leads to the formation of several degradation products. The primary ones reported are a sulfamoyl amide, an amide, and a carboxylic acid derivative.[1][4] The imine moiety within the amidine group of the Famotidine molecule is particularly prone to acid hydrolysis.[5]
Q3: How does pH influence the stability of this compound?
The stability of this compound is highly dependent on the pH of the solution. It is most unstable in strongly acidic conditions (e.g., pH 1.2-2.7) and also shows instability in alkaline conditions.[1][2][6] The maximum stability for Famotidine in an aqueous solution is observed at approximately pH 6.3.[3]
Q4: My this compound solution is showing signs of degradation. What could be the contributing factors besides pH?
Several factors can accelerate the degradation of this compound in solution:
-
Temperature: Elevated temperatures increase the rate of hydrolysis.[4] Isothermal studies at 55, 70, and 85°C have been used to model its decomposition.[2][6]
-
Excipients: Certain excipients, such as lactose, can promote degradation. In contrast, excipients like Starch 1500 may enhance stability by managing water activity.[7]
-
Light: While direct photolysis in acidic solutions is almost negligible, the presence of oxidizing agents like hydrogen peroxide (H₂O₂) can enhance photolytic degradation.
Q5: What are effective strategies to prevent or minimize the degradation of this compound in my experiments?
To enhance the stability of this compound in acidic solutions, consider the following approaches:
-
pH Control: Whenever possible, maintain the pH of the solution close to its point of maximum stability, pH 6.3, using appropriate buffer systems.[3]
-
Temperature Control: Store solutions at controlled, cool temperatures (e.g., 4°C) to slow down the rate of hydrolysis.[8]
-
Excipient Selection: For formulations, choose excipients that have been shown to be compatible with this compound. Starch 1500, for instance, has demonstrated better compatibility than lactose.[7]
-
Cocrystallization: This advanced technique involves forming cocrystals of Famotidine with other molecules (coformers) like theophylline (B1681296) or theobromine. These cocrystals have shown enhanced stability at pH 1.2 by forming protective hydrogen bonds that inhibit hydrolysis.[1][5]
-
Protective Packaging: For solid dosage forms, using protective packaging like Aclar® blisters can help mitigate degradation during storage, especially under high humidity conditions.[7][9]
Data on this compound Degradation
The following tables summarize key quantitative data related to the stability of this compound.
Table 1: Degradation Rate of this compound in Acidic Solution
| pH | Temperature (°C) | Observation | Reference |
| 1.2 | Room Temperature | 67% degradation within 1 hour; 88% within 3 hours | [1] |
| 1.71 - 4.0 | 55, 70, 85 | Follows pseudo-first-order kinetics | [2][6] |
| - | 37 | Specific H+ catalyzed rate constant: 3.427 M⁻¹h⁻¹ | [8] |
Table 2: pH-Dependent Stability Profile
| Parameter | Value | Temperature (°C) | Reference |
| pH of Maximum Stability | ~6.3 | 37 | [3] |
| pKa | 6.60 | 37 | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of this compound and separate it from its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A mixture of acetate (B1210297) buffer and acetonitrile (e.g., 93:7 v/v), adjusted to pH 6.0.[10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound reference standard in the mobile phase.
-
Sample Solution: Prepare the this compound solution to be tested in the desired acidic medium (e.g., 0.1 N HCl). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 20 µg/mL).
4. Forced Degradation Study Procedure:
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and heat (e.g., at 80°C for 2 hours). Cool, neutralize, and dilute with the mobile phase.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and heat. Cool, neutralize, and dilute.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified duration. Dilute with the mobile phase.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.
5. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peak for Famotidine based on the retention time of the standard.
-
Calculate the percentage of remaining Famotidine and the formation of any degradation products by comparing peak areas. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Famotidine peak.
Visual Guides
Below are diagrams illustrating key processes and troubleshooting logic for working with this compound.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting guide for this compound degradation.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. setpublisher.com [setpublisher.com]
- 9. tpcj.org [tpcj.org]
- 10. Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in Famotidine HCl LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Famotidine (B1672045) HCl.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your analysis.
Question: Why am I observing significant signal suppression or enhancement for Famotidine HCl in my biological samples?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis.[1][2] They occur when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][3]
-
Ion Suppression: This is the more common phenomenon and can be caused by several factors[3][4]:
-
Competition for Ionization: Endogenous components of the biological matrix (e.g., phospholipids, salts, proteins) can compete with this compound for the available charge in the ion source, leading to a decreased signal.
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Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, hindering efficient solvent evaporation and reducing the release of gas-phase analyte ions.[3]
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Analyte Neutralization: Co-eluting compounds can neutralize the charged this compound ions in the gas phase.[3]
-
-
Ion Enhancement: Although less frequent, some matrix components can increase the ionization efficiency of this compound, leading to an artificially high signal.[2]
To diagnose and mitigate these effects, a systematic approach is necessary. The following workflow can guide your troubleshooting process.
Caption: A flowchart outlining the systematic approach to troubleshooting matrix effects in LC-MS/MS analysis.
Question: How can I improve my sample preparation to reduce matrix effects for this compound?
Answer:
Effective sample preparation is the first and most critical step in minimizing matrix effects.[5] The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. For this compound analysis in biological matrices like plasma, several techniques can be employed.
Experimental Protocols:
-
Protein Precipitation (PPT):
-
Methodology: Add a threefold volume of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample. Vortex for 1-2 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for injection. A study on the determination of famotidine in human plasma utilized methanol for protein precipitation.[6]
-
Advantages: Simple, fast, and inexpensive.
-
Disadvantages: Less clean extracts, significant matrix effects may remain, particularly from phospholipids.
-
-
Liquid-Liquid Extraction (LLE):
-
Methodology: Adjust the pH of the plasma sample to be alkaline (e.g., with ammonium (B1175870) hydroxide) as Famotidine is a basic compound.[7] Add an immiscible organic solvent (e.g., ethyl acetate).[7] Vortex vigorously for 5-10 minutes to facilitate the transfer of this compound into the organic phase. Centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase. A published method for famotidine in human plasma involved alkalizing the samples with ammonium hydroxide (B78521) and extracting twice with ethyl acetate (B1210297).[7]
-
Advantages: Cleaner extracts than PPT.
-
Disadvantages: More time-consuming and requires solvent optimization.
-
-
Solid-Phase Extraction (SPE):
-
Methodology: Condition a cation-exchange SPE cartridge (e.g., with benzenesulfonic acid) with methanol and water.[8] Load the pre-treated plasma sample. Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences. Elute this compound with a stronger, basic solvent (e.g., methanol with ammonia). Evaporate the eluate and reconstitute.
-
Advantages: Provides the cleanest extracts and can significantly reduce matrix effects.
-
Disadvantages: More expensive and requires method development for conditioning, washing, and elution steps.
-
Data Presentation:
The choice of sample preparation method can significantly impact recovery and the extent of the matrix effect. The following table summarizes typical performance data for different extraction methods for this compound.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | >80% | 89.01 - 95.73 | [6] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 53 - 79 | <17 | [7] |
| Solid-Phase Extraction (Cation-Exchange) | Not explicitly stated, but generally high | Can be minimized with optimization | [8] |
Question: My signal is still suppressed after optimizing sample preparation. What chromatographic strategies can I use?
Answer:
If matrix effects persist, optimizing the chromatographic separation is the next step. The goal is to chromatographically separate this compound from the co-eluting matrix components that are causing ion suppression.
-
Modify the Gradient Elution: A shallower gradient can improve the resolution between this compound and interfering peaks. Increasing the initial aqueous portion of the mobile phase can help to elute highly polar matrix components at the beginning of the run, away from the analyte peak.
-
Change the Column Chemistry: Famotidine is a polar compound.[9] Using a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can alter the selectivity of the separation and may resolve this compound from the interfering compounds. For instance, a Venusil XBP Phenyl column has been successfully used for Famotidine analysis.[6]
-
Employ a Divert Valve: If the interfering components elute at a significantly different retention time than this compound, a divert valve can be used to direct the flow from the column to waste during the elution of these components, preventing them from entering the mass spectrometer.
The following diagram illustrates the principle of chromatographic separation to mitigate matrix effects.
Caption: The impact of chromatographic separation on mitigating matrix effects in the ion source.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should consider?
This compound is a polar molecule with a molecular weight of 337.45 g/mol .[10] It has both acidic and basic functional groups, with pKa values of approximately 9.29 (strongest acidic) and 8.38 (strongest basic).[9] Its polarity means it is soluble in water and methanol but has low solubility in less polar organic solvents.[9] These properties are crucial for selecting appropriate sample extraction solvents and chromatographic conditions.
Q2: What is the best type of internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as D4-Famotidine or 13C3-Famotidine.[7][11] A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for signal suppression or enhancement. If a SIL internal standard is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used.
Q3: How do I quantitatively assess the matrix effect?
The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF).[7] This is typically done by comparing the peak area of an analyte spiked into a post-extraction blank sample matrix to the peak area of the analyte in a pure solvent.
Formula: Matrix Factor (%) = (Peak area in post-extraction spiked matrix / Peak area in pure solvent) x 100
A matrix factor of 100% indicates no matrix effect. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement. A validated method for Famotidine in human plasma, maternal and umbilical cord plasma showed a matrix effect of less than 17%.[7]
Q4: Can the mobile phase composition influence matrix effects?
Yes, the mobile phase composition can significantly impact matrix effects. For Famotidine, which is often analyzed in positive ion mode, acidic mobile phases (e.g., with 0.1% formic acid) are common to promote protonation.[11] However, alkaline mobile phases (e.g., with ammonium acetate at pH 8.3) have also been used successfully and may alter the elution profile of interfering matrix components.[7] It is advisable to test different mobile phase compositions and pH values during method development.
Q5: What are the typical mass transitions for this compound in MS/MS analysis?
For quantitative analysis using tandem mass spectrometry (MS/MS), the following mass transitions are commonly monitored for Famotidine:
It's important to optimize the collision energy to achieve the most stable and intense fragment ion for quantification. One study noted that the product ion at m/z 189 was chosen to avoid an interference peak from human plasma that was observed at m/z 256.[7]
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study [jms.fudan.edu.cn]
- 7. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Novel LC-MS/MS Method for Quantification of Famotidine and Metoprolol and Application to Pharmacokinetic Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Famotidine HCl Chromatographic Separation
Welcome to the technical support center for the chromatographic separation of Famotidine (B1672045) HCl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common starting mobile phases for Famotidine HCl analysis by HPLC?
A1: A common starting point for the reversed-phase HPLC analysis of this compound is a combination of an aqueous buffer and an organic solvent. Methanol (B129727) and acetonitrile (B52724) are frequently used organic modifiers. The aqueous phase often consists of purified water with additives to control pH and improve peak shape, such as acetic acid, phosphate (B84403) buffers, or ammonium (B1175870) acetate.[1][2][3]
Q2: How does the pH of the mobile phase affect the retention of this compound?
A2: The pH of the mobile phase significantly influences the retention time of this compound. As a basic compound, decreasing the pH of the mobile phase generally leads to a decrease in the retention time of famotidine.[2] For optimal separation and peak shape, a pH of around 3.0 to 6.5 is often employed.[2][4]
Q3: What is the purpose of adding modifiers like triethylamine (B128534) to the mobile phase?
A3: Modifiers like triethylamine are often added to the mobile phase to improve peak symmetry for basic compounds like this compound. These modifiers, known as ion-pairing agents or silanol (B1196071) blockers, interact with active sites on the stationary phase, reducing peak tailing and improving chromatographic performance.[5][6]
Q4: Can I use a gradient elution for this compound analysis?
A4: Yes, gradient elution can be beneficial, especially when analyzing this compound in complex matrices like plasma or in the presence of multiple impurities. A gradient allows for a gradual increase in the organic solvent concentration, which can help to achieve good separation of all components within a reasonable run time.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Possible Cause: Secondary interactions between the basic famotidine molecule and the silica-based stationary phase.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate residual silanol groups on the column, reducing their interaction with the analyte.
-
Add a Modifier: Incorporate a small percentage of a competing base, such as triethylamine (typically 0.1-0.2%), into the mobile phase to block active sites on the stationary phase.[5][6][7]
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Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is more suitable for basic compounds.
-
Issue 2: Short Retention Time and Poor Resolution
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Possible Cause: The mobile phase is too strong (too much organic solvent), causing the analyte to elute too quickly.
-
Solution:
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Decrease Organic Solvent Percentage: Reduce the proportion of acetonitrile or methanol in the mobile phase. The retention times of famotidine generally decrease as the percentage of acetonitrile increases.[2]
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Adjust pH: As mentioned, pH can influence retention. Experiment with different pH values to find the optimal retention and resolution.[2]
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Change Organic Solvent: If using acetonitrile, consider switching to methanol, or vice versa, as this can alter selectivity.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause:
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Inadequately equilibrated column.
-
Fluctuations in mobile phase composition or temperature.
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pH instability of the mobile phase.
-
-
Solution:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Temperature Control: Use a column oven to maintain a consistent temperature.
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Buffered Mobile Phase: Employ a buffer to maintain a stable pH throughout the analysis.[4][5][6]
-
Data Presentation
The following tables summarize various mobile phase compositions and chromatographic conditions used for the analysis of this compound.
Table 1: Isocratic HPLC Methods for this compound
| Organic Solvent & Ratio | Aqueous Phase & Modifiers | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Type | Reference |
| Methanol:Water:Acetonitrile (60:30:10) | - | 1.0 | - | C18 | [1] |
| Methanol (30%) | 1% Acetic Acid in Water (70%) | 0.4 | 267 | C18 | [1] |
| Acetonitrile (20%) | 0.2% Diethylamine in Water (pH 3) (80%) | 1.0 | 270 | RP-18, RP-8 | [2] |
| Acetonitrile (50%) | Water with 0.1% Triethylamine & 0.1% Phosphoric Acid | 1.5 | 280 | C18 | [7] |
| Acetonitrile (13%) | 0.1 M Dihydrogen Phosphate Buffer with 0.2% Triethylamine (pH 3.0) | 1.0 | 265 | LC18 | [5][6] |
| Acetonitrile (7%) | 0.03 M Disodium Hydrogen Phosphate Buffer (pH 6.5) | - | 267 | RP-18e | [4] |
Table 2: Gradient HPLC-MS Method for this compound
| Organic Solvent | Aqueous Phase | Gradient Program | Flow Rate (mL/min) | Column Type | Reference |
| Acetonitrile | 10 mM Ammonium Acetate (pH 8.3) | 14% Acetonitrile at 0 min to 32% at 6 min | 1.0 | Hydro-RP | [3] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a method for the determination of famotidine in pharmaceutical products.[1]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and a 1% aqueous solution of acetic acid in a 30:70 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: For tablets, grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Filter the solution to remove any undissolved excipients.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 267 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Visualizations
Caption: A troubleshooting workflow for common chromatographic issues.
Caption: Logical relationships in mobile phase optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
Addressing polymorphism of Famotidine HCl in analytical testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymorphic forms of Famotidine (B1672045) HCl.
Introduction to Famotidine HCl Polymorphism
Famotidine, a potent histamine (B1213489) H2-receptor antagonist, is known to exist in different polymorphic forms, most notably Form A and Form B. Polymorphism can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability. Form B is the metastable polymorph and is favored for commercial formulations due to its greater pharmacological activity, while Form A is the more thermodynamically stable form.[1][2] The interconversion between these forms can be triggered by various factors such as heat, pressure, and humidity, making robust analytical monitoring crucial.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphic forms of Famotidine?
A1: Famotidine primarily exists in two crystalline forms: Form A and Form B.[1][2] Form A is the thermodynamically stable polymorph, while Form B is the metastable form used in pharmaceutical products due to its enhanced therapeutic activity.[1][2] A third polymorph, Form C, has been mentioned in literature but is less commonly encountered.
Q2: Why is it important to control the polymorphic form of this compound in pharmaceutical development?
A2: Different polymorphs of the same drug can exhibit distinct physical and chemical properties, such as solubility, dissolution rate, and stability.[3] For Famotidine, the metastable Form B is preferred for its better biopharmaceutical properties.[2] Uncontrolled polymorphic conversion to the more stable but less active Form A during manufacturing or storage can negatively impact the drug's efficacy and safety.
Q3: What analytical techniques are recommended for identifying and quantifying this compound polymorphs?
A3: The most common and effective techniques for characterizing this compound polymorphs are X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy.[4][5] These methods can be used for both qualitative identification and quantitative analysis of polymorphic mixtures.
Q4: Under what conditions can Famotidine Form B convert to Form A?
A4: The metastable Form B can transform into the stable Form A under various conditions, including grinding, compression, and exposure to heat.[3] Environmental factors such as humidity and the presence of residual water can also facilitate this polymorphic transformation during processing.[3]
Troubleshooting Guides
X-ray Powder Diffraction (XRPD)
| Issue | Possible Cause | Troubleshooting Steps |
| Overlapping peaks in the diffractogram, making it difficult to distinguish between Form A and Form B. | The sample may be a mixture of both polymorphs, or there could be issues with instrument resolution. | - Compare the experimental pattern with reference patterns for pure Form A and Form B. - Utilize software for peak deconvolution to separate overlapping peaks. - Ensure the XRPD instrument is properly calibrated and aligned for optimal resolution. |
| Peak intensities in the experimental pattern do not match the reference data. | Preferred orientation of crystallites in the sample. | - Gently grind the sample to achieve a more random particle orientation. - Use a sample holder that rotates during analysis to minimize preferred orientation effects. - Consider using a transmission XRPD setup if available. |
| Amorphous halo observed in the diffractogram. | The sample may contain an amorphous fraction, or the sample holder may be contributing to the background signal. | - Use a low-background sample holder. - Quantify the amorphous content using appropriate software and calibration standards. - Be aware that processing steps like milling can induce amorphization. |
Differential Scanning Calorimetry (DSC)
| Issue | Possible Cause | Troubleshooting Steps |
| An exothermic event is observed before the melting endotherm. | This could indicate a melt-crystallization event, where the metastable form melts and then recrystallizes into a more stable form before melting at a higher temperature. | - This is a classic sign of the presence of a metastable polymorph. The exotherm represents the crystallization of the more stable form from the melt of the less stable one. |
| Broad or multiple melting endotherms. | The sample may be a mixture of polymorphs or contain impurities. It could also be due to a slow polymorphic transition during heating. | - Analyze pure reference standards of Form A and Form B to confirm their individual melting points. - Use a faster heating rate to minimize the chance of transitions during the scan. - Consider using modulated DSC to separate overlapping thermal events. |
| The enthalpy of fusion is lower than expected. | The sample may have a lower degree of crystallinity or contain amorphous material. | - Correlate the DSC results with XRPD to assess the crystallinity of the sample. - Ensure the sample is properly weighed and that the instrument is calibrated for enthalpy. |
FT-IR and Raman Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty in distinguishing between the spectra of Form A and Form B. | The spectral differences between the polymorphs may be subtle. | - Focus on the specific spectral regions where the differences are most pronounced (see data tables below). - Use spectral subtraction or derivative spectroscopy to enhance subtle differences. - For Raman, ensure high spectral resolution to differentiate between closely spaced peaks. |
| Poor signal-to-noise ratio. | Insufficient sample amount, poor sample-instrument contact (for ATR-FTIR), or fluorescence (for Raman). | - For FT-IR, ensure good contact between the sample and the ATR crystal or proper preparation of the KBr pellet. - For Raman, try using a different laser excitation wavelength to minimize fluorescence. Optimize the focus and acquisition time. |
| Inconsistent peak positions. | Instrument calibration drift. | - Regularly calibrate the spectrometer using a certified reference standard (e.g., polystyrene for FT-IR, silicon for Raman). |
Data Presentation
Table 1: Physicochemical Properties of Famotidine Polymorphs
| Property | Polymorph A (Stable) | Polymorph B (Metastable) |
| Melting Point | ~174 °C | ~167 °C |
| Enthalpy of Fusion (ΔH) | ~148 J/g | ~165 J/g |
| Appearance | - | Prismatic and columnar crystals |
Source:[1]
Table 2: Characteristic XRPD Peaks (2θ) for Famotidine Polymorphs
| Polymorph A (Stable) | Polymorph B (Metastable) |
| Characteristic Peaks (°2θ) | Characteristic Peaks (°2θ) |
| - | 5.6 |
| - | 11.6 |
| - | 18.0 |
| 19.0 | - |
| 19.6 | - |
| - | 22.8 |
| 29.8 | - |
Note: This table provides some of the characteristic peaks. For a definitive identification, the full diffraction pattern should be compared with a reference standard. Source:
Table 3: Characteristic FT-IR and Raman Peaks for Famotidine Polymorphs
| Analytical Technique | Polymorph A (Stable) | Polymorph B (Metastable) |
| FT-IR (cm⁻¹) | 3451, 1671 | 3505 |
| Raman (cm⁻¹) | 2920 | 2897 |
Experimental Protocols
X-ray Powder Diffraction (XRPD)
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Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure homogeneity and reduce preferred orientation.
-
Sample Mounting: Pack the powdered sample into a low-background sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
Radiation: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range: 2° to 40° 2θ
-
Step Size: e.g., 0.02°
-
Scan Speed: e.g., 1°/min
-
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Identify the polymorphic form by comparing the peak positions and relative intensities with reference patterns for pure Form A and Form B. For quantitative analysis, use a calibration curve prepared from physical mixtures of the pure polymorphs.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Sample Encapsulation: Crimp the pan with a lid. A hermetically sealed pan is recommended to prevent any loss of volatile substances.
-
Instrument Setup:
-
Temperature Range: e.g., 25 °C to 200 °C
-
Heating Rate: e.g., 10 °C/min
-
Purge Gas: Nitrogen at a flow rate of e.g., 50 mL/min
-
-
Data Acquisition: Run the DSC scan and record the heat flow as a function of temperature.
-
Data Analysis: Determine the onset temperature and enthalpy of fusion for any thermal events. Compare the results with the known values for Form A and Form B.
Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Preparation: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Analysis: Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Analysis: Compare the obtained spectrum with the reference spectra of Form A and Form B, paying close attention to the characteristic absorption bands.
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a suitable sample holder.
-
Instrument Setup:
-
Laser Excitation: e.g., 785 nm
-
Laser Power: Use a low power setting to avoid sample degradation.
-
Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: Focus the laser on the sample and collect the Raman spectrum.
-
Data Analysis: Compare the spectrum with reference spectra of the pure polymorphs, focusing on the unique Raman shifts for each form.
Visualizations
Caption: Workflow for the analysis of this compound polymorphism.
Caption: Transformation pathway of this compound polymorphs.
References
- 1. researchgate.net [researchgate.net]
- 2. US5021582A - Famotidine polymorphic forms and their preparation process - Google Patents [patents.google.com]
- 3. Quantitative determination of famotidine polymorphs: X-ray powder diffractometric and Raman spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icdd.com [icdd.com]
- 5. researchgate.net [researchgate.net]
Preventing assay interference with Famotidine HCl in biological samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting potential assay interference caused by Famotidine (B1672045) HCl in biological samples.
Frequently Asked Questions (FAQs)
Q1: Does Famotidine HCl directly interfere with common biological assays like ELISA or enzymatic assays?
A: Currently, there is a lack of specific documented evidence in scientific literature detailing direct, significant interference of this compound in common immunoassays (e.g., ELISA) or enzymatic assays. However, as with any exogenous compound introduced into a biological sample, the potential for interference should always be considered. Interference can be assay-dependent and may be influenced by the specific reagents and conditions used.
Q2: What is a "matrix effect" and does this compound cause one?
A: A matrix effect is a type of assay interference where components in the sample matrix (e.g., plasma, urine) other than the analyte of interest alter the assay signal, leading to inaccurate quantification. In the context of mass spectrometry-based assays, this compound has been shown to have a matrix effect of less than 17% in human urine, maternal plasma, and umbilical cord plasma[1][2][3]. This indicates a quantifiable level of interference that should be accounted for during method development and validation.
Q3: Are there any specific assays known to be unaffected by this compound?
A: Studies have suggested that this compound does not interfere with creatinine-dependent measurements of renal function, unlike some other H2-receptor antagonists.
Q4: How can I determine if this compound is interfering with my assay?
A: A systematic approach is required to identify potential interference. Key validation experiments include spike and recovery, serial dilution linearity, and comparison of results from samples with and without the drug. Discrepancies in these experiments may suggest interference.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this troubleshooting guide.
Issue 1: Inaccurate results in samples containing this compound.
Potential Cause: Direct or indirect interference of this compound with assay components.
Troubleshooting Steps:
-
Spike and Recovery:
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Add a known amount of your analyte to a sample matrix containing this compound and a control matrix without the drug.
-
Measure the analyte concentration in both samples.
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Calculate the percent recovery. A recovery outside of an acceptable range (typically 80-120%) suggests interference.
-
-
Serial Dilution Linearity:
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Serially dilute a high-concentration sample containing both the analyte and this compound.
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Measure the analyte concentration in each dilution.
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Multiply the results by the dilution factor. The corrected concentrations should be consistent across the dilution series. Non-linearity can indicate interference.
-
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Alternative Assay Comparison:
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If possible, measure the analyte concentration using a different assay method that is less likely to be affected by the same interference mechanism (e.g., a chromatographic method like HPLC if you are using an immunoassay).
-
Compare the results. A significant discrepancy points towards interference in the original assay.
-
Issue 2: High background or non-specific signal in an immunoassay.
Potential Cause: this compound or its metabolites may be cross-reacting with assay antibodies or other detection reagents.
Troubleshooting Steps:
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Sample Pre-treatment:
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Incorporate a sample clean-up step to remove this compound before analysis. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Protein precipitation can also be used, but its effectiveness in removing the drug should be validated.
-
-
Use of Blocking Agents:
-
Some immunoassays benefit from the addition of specific blocking agents to the assay buffer to reduce non-specific binding. Consult general immunoassay troubleshooting guides for appropriate blocking agents.
-
Data Presentation
The following table summarizes the known quantitative data regarding the matrix effect of this compound in mass spectrometry-based assays.
| Biological Matrix | Assay Method | Matrix Effect (%) | Reference |
| Human Maternal Plasma | LC-MS | < 17 | [2] |
| Human Umbilical Cord Plasma | LC-MS | < 17 | [2] |
| Human Urine | LC-MS | < 17 | [2] |
Experimental Protocols
Protocol 1: Spike and Recovery for Interference Testing
Objective: To determine if this compound affects the quantification of a target analyte in a given biological matrix.
Materials:
-
Control biological matrix (e.g., plasma from a drug-naive subject)
-
Test biological matrix (e.g., plasma from a subject administered this compound)
-
Purified analyte standard
-
Your specific assay reagents and instrumentation
Methodology:
-
Prepare three sets of samples:
-
Set A (Control): Control matrix with a known concentration of spiked analyte.
-
Set B (Test): Test matrix (containing this compound) with the same known concentration of spiked analyte.
-
Set C (Endogenous Control): Test matrix without spiked analyte to measure the baseline level of the analyte.
-
-
Analyze all samples according to your established assay protocol.
-
Calculate the percent recovery using the following formula: % Recovery = [(Measured concentration in Set B - Measured concentration in Set C) / Spiked concentration in Set A] * 100
Interpretation: A percent recovery outside of your pre-defined acceptance criteria (e.g., 80-120%) suggests potential interference.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Famotidine Removal
Objective: To extract this compound from plasma samples prior to analysis. This is based on a published method for famotidine quantification.
Materials:
-
Plasma sample containing this compound
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (compatible with your assay)
Methodology:
-
To 150 µL of plasma, add a small volume of ammonium hydroxide to alkalize the sample.
-
Add a suitable volume of ethyl acetate (e.g., 1 mL), vortex thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-4) on the remaining aqueous layer and combine the organic fractions.
-
Evaporate the combined organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable buffer for your assay.
Visualizations
Caption: Workflow for identifying and addressing potential assay interference.
Caption: Logical relationships in mitigating assay interference.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Famotidine HCl stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Famotidine (B1672045) HCl stock solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maximum stability of a Famotidine HCl stock solution?
A1: The maximum stability for Famotidine in an aqueous solution is observed at a pH of approximately 6.3.[1][2] Famotidine's stability is highly dependent on the pH of the solution.[3][4]
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Famotidine is sparingly soluble in water but freely soluble in glacial acetic acid and dimethylformamide (DMF).[5][6] For research purposes, it is often dissolved in a buffer solution at an appropriate pH or in a co-solvent system. Diluted solutions for intravenous use are stable in common intravenous fluids like 0.9% Sodium Chloride (NS) and 5% Dextrose in Water (D5W).[7][8][9]
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: For long-term stability, it is recommended to store this compound solutions at 2°C to 8°C (36°F to 46°F) and protected from light.[7][10][11] Some studies have shown that solutions can be stable for shorter periods at room temperature.[7][12] Freezing at -20°C can also preserve stability for an extended period.[9][10]
Q4: How long can I store a this compound stock solution?
A4: The stability of a this compound solution depends on the storage conditions (temperature, pH, and light exposure) and the solvent used. When refrigerated at 2-8°C, diluted solutions are often recommended for use within 48 hours due to sterility concerns, although chemical stability may persist longer.[7] Famotidine at 200 µg/mL in D5W and NS is stable for up to 15 days at room temperature.[9] An extemporaneously prepared oral liquid retained over 90% of its initial concentration for 20 days at 4°C.[12][13]
Q5: What are the main degradation pathways for this compound in solution?
A5: Famotidine is susceptible to degradation under both acidic and basic conditions.[14][15] Acid hydrolysis can lead to the formation of sulfamoyl amide, amide, and carboxylic acid degradation products.[14] In alkaline conditions, hydrolysis can also occur, leading to different degradation products.[15][16] The drug is also susceptible to oxidative degradation but is relatively stable under thermal and photolytic stress.[17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution. | The concentration of this compound exceeds its solubility in the chosen solvent or at the current pH. This can occur at higher concentrations (>0.2 mg/mL) in solutions like Sodium Bicarbonate Injection, 5%.[7] | Ensure the pH of the solvent is within a range where this compound is soluble. Consider using a co-solvent like DMSO or DMF for higher concentrations, followed by dilution in an aqueous buffer. Visually inspect for particulate matter before use.[7] |
| The solution has changed color. | This may indicate degradation of this compound. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions (refrigeration, protection from light) are maintained. |
| Experimental results are inconsistent. | The stock solution may have degraded, leading to a lower effective concentration. | Prepare a fresh stock solution. Verify the pH of the solution and ensure it is stored correctly. It is advisable to use freshly prepared solutions for critical experiments. |
| Difficulty dissolving this compound. | This compound has low aqueous solubility.[18] | Use a suitable solvent such as glacial acetic acid or DMF for initial dissolution before diluting with aqueous buffers.[5][6] Sonication can aid in dissolution. |
Data Summary
Table 1: Stability of this compound in Various Intravenous Solutions
| Solution | Concentration | Storage Condition | Stability |
| 5% Dextrose (D5W) | 200 µg/mL | Room Temperature | Stable for 7 days[7] |
| 0.9% Sodium Chloride (NS) | 200 µg/mL | Room Temperature | Stable for 7 days[7] |
| Lactated Ringer's Injection | Not Specified | Room Temperature | Stable for 7 days[7] |
| 5% Sodium Bicarbonate | 0.2 mg/mL | Room Temperature | Stable for 7 days[7] |
| 5% Dextrose (D5W) | 200 µg/mL | Frozen at -20°C | No loss of potency for 28 days[9][10] |
| 0.9% Sodium Chloride (NS) | 200 µg/mL | Frozen at -20°C | No loss of potency for 28 days[9][10] |
Table 2: pH-Dependent Degradation of Famotidine
| pH | Condition | Observation |
| 1.2 | Acidic | Rapid degradation, with only 33% of the drug remaining after 1 hour.[14] |
| 1.71 - 4.0 | Acidic | Undergoes specific acid catalysis.[15] |
| 6.3 | Near Neutral | Maximum stability.[1][2] |
| 8.5 - 10.0 | Alkaline | Undergoes general base catalysis.[15] |
| 8-9 | Alkaline | Subject to photolysis with a half-life of approximately 3 hours and 7 minutes under UV irradiation.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mg/mL in DMSO)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability Testing of this compound Solution using HPLC
This protocol outlines a general procedure for assessing the stability of a this compound solution. A validated, stability-indicating HPLC method is crucial for accurate results.
-
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Prepared this compound stock solution
-
Mobile phase (e.g., 84% ammonium (B1175870) acetate (B1210297) buffer at pH 2.9 and 16% acetonitrile)[19][20]
-
Calibrated pH meter
-
Incubators or water baths for controlled temperature studies
-
Photostability chamber
-
-
Procedure:
-
Method Validation: Ensure the HPLC method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[21]
-
Initial Analysis (T=0):
-
Dilute the freshly prepared this compound stock solution to a known concentration within the linear range of the HPLC method.
-
Inject the solution into the HPLC system and record the peak area of the Famotidine peak. This will serve as the initial concentration (100%).
-
-
Stability Study:
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions (e.g., 4°C, 25°C, 40°C; protected from light and exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24h, 48h, 7 days, 14 days), retrieve a vial from each storage condition.
-
Dilute and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A common stability threshold is retaining at least 90% of the initial potency.[7]
-
-
Visualizations
Caption: this compound Degradation Pathways.
Caption: Workflow for Famotidine Stability Testing.
Caption: Troubleshooting Logic for Stock Solutions.
References
- 1. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. globalrph.com [globalrph.com]
- 8. Chemical stabilities of famotidine and ranitidine hydrochloride in intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ashp.org [publications.ashp.org]
- 11. publications.ashp.org [publications.ashp.org]
- 12. droracle.ai [droracle.ai]
- 13. setpublisher.com [setpublisher.com]
- 14. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 15. Isothermal and nonisothermal decomposition of famotidine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tpcj.org [tpcj.org]
- 18. Famotidine - Wikipedia [en.wikipedia.org]
- 19. bsphs.org [bsphs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Famotidine HCl for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and best practices for formulating Famotidine (B1672045) Hydrochloride (HCl) for cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when dissolving Famotidine HCl for cell culture?
A1: The main challenges in formulating this compound for cell culture experiments are related to its solubility and stability. This compound is very slightly soluble in water but freely soluble in glacial acetic acid.[1] Its solubility is also pH-dependent, being more soluble in acidic conditions.[2][3] Stability is another key concern, as Famotidine can degrade under certain conditions of pH, temperature, and light exposure.[4][5][6]
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: For a highly concentrated stock solution, organic solvents like DMSO and dimethyl formamide (B127407) are effective, with a solubility of approximately 30 mg/mL.[7] However, for direct application in cell culture, it is crucial to consider the solvent's potential cytotoxicity. Preparing a primary stock in a minimal amount of an appropriate organic solvent and then diluting it serially in sterile, pH-adjusted water or directly into the cell culture medium is a common practice.
Q3: How does pH affect the solubility and stability of this compound?
A3: this compound is more soluble in acidic solutions.[2][3] Conversely, its stability is maximal at a pH of approximately 6.3.[6] The degradation of famotidine follows pseudo-first-order kinetics over a pH range of 1-11.[6] It is particularly susceptible to degradation in highly acidic conditions (pH ~1.2) and is more stable in aqueous and basic conditions.[2] In solutions with a pH above 7, its stability to photolysis decreases significantly.[5]
Q4: My this compound solution is cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation upon dilution in cell culture media can be due to several factors:
-
Solubility Limits Exceeded: The concentration in your final working solution may be too high for the aqueous environment of the cell culture medium. Try preparing a more dilute working solution.
-
pH Shift: The pH of your stock solution or the final medium may have shifted, reducing the solubility of this compound. Ensure the final pH of your culture medium is compatible with both the drug's stability and your cells' health. Maximum stability is observed at pH 6.3.[6]
-
Interaction with Media Components: Components in the serum or media supplements could be interacting with the drug. Consider using a serum-free medium for the initial dissolution test to identify the cause.
Q5: What are the known effects of Famotidine on cell signaling pathways that I should be aware of?
A5: Famotidine, a histamine (B1213489) H2-receptor antagonist, can exhibit biased agonism. While it acts as an inverse agonist to decrease cAMP levels, it can also act as an agonist in G-protein independent signaling pathways.[8][9] Notably, it has been shown to increase the phosphorylation of ERK1/2.[8][9] Additionally, in some cancer cell lines, famotidine has been found to induce pyroptosis, a form of inflammatory cell death, by activating NLRP3 inflammasomes.[10][11]
Q6: Is this compound cytotoxic to cells in culture?
A6: Famotidine can induce cytotoxicity in certain cell types. For instance, in gastric cancer cells, it has been shown to induce cell pyroptosis, a form of programmed cell death.[10][11][12] The cytotoxic concentration can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. One study noted that famotidine did not improve cell viability in MRC5 and Hela cells exposed to radiation.[13]
Quantitative Data Summary
Table 1: Solubility of Famotidine
| Solvent/Condition | Solubility | Reference |
| Water | Very slightly soluble | [1] |
| Distilled Water | 69 µg/mL | [3] |
| 0.1 N HCl | 780 µg/mL | [3] |
| Phosphate Buffer (pH 7.4) | 203 µg/mL | [3] |
| DMSO | ≥ 100 mg/mL | [14] |
| Dimethyl Formamide | ~30 mg/mL | [7] |
| Ethanol | Slightly soluble | [7] |
| Glacial Acetic Acid | Freely soluble | [1] |
Table 2: Stability of Famotidine
| Condition | Observation | Reference |
| pH | Maximum stability at pH 6.3.[6] Susceptible to acidic hydrolysis, especially at pH ~1.2.[2] More stable in aqueous and basic conditions for up to 20 days.[2] | [2][6] |
| Temperature | At 25°C in a solution with pH 6.9, the half-life (DT50) is 43 days.[5] | [5] |
| Light (Photolysis) | Highly resistant to direct photolysis in acidic solutions.[4][5] The rate of photolysis increases significantly at pH above 7.[5] | [4][5] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, deionized water or phosphate-buffered saline (PBS), pH adjusted to ~6.5
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
-
Procedure for a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of Famotidine: 337.45 g/mol )
-
Dissolving: Add the appropriate volume of cell culture-grade DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 3.37 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Famotidine is stable for at least 4 years when stored at -20°C as a crystalline solid.[7]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration directly in the pre-warmed cell culture medium. For example, to achieve a 100 µM working concentration, add 10 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix gently by pipetting up and down before adding to your cells.
-
Important: Always prepare the final working solution fresh for each experiment.
-
Visualizations
Caption: Famotidine's dual signaling effects.
Caption: this compound formulation workflow.
References
- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Solubility, stability and ionization behaviour of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Famotidine promotes inflammation by triggering cell pyroptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Famotidine promotes inflammation by triggering cell pyroptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulating effects of famotidine and melatonin on high dose radiation induced cell lethality in normal human and cancer cell lines - International Journal of Radiation Research - [ijrr.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chiral Separation of Famotidine HCl Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of Famotidine HCl enantiomers.
Frequently Asked Questions (FAQs)
1. What is the principle behind the chiral separation of this compound enantiomers?
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment.[1][2] Chiral separation is achieved by creating a temporary, diastereomeric interaction between the enantiomers and a chiral selector. This interaction is different for each enantiomer, leading to different retention times in a chromatographic system and enabling their separation.[3][4] The most common approach is to use a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[4][5]
2. Which analytical techniques are suitable for the chiral separation of this compound enantiomers?
Several techniques can be employed for the chiral separation of pharmaceutical compounds like this compound:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most widely used technique.[5][6] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using less organic solvent.[9][10] It is particularly effective for chiral separations.[11]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can also be used for chiral separations by adding a chiral selector to the background electrolyte.[12][13][14]
3. What are the key parameters to optimize for a successful chiral separation of this compound by HPLC?
Optimizing a chiral separation method involves a systematic approach:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical parameter. Screening different types of CSPs (e.g., polysaccharide-based, protein-based, cyclodextrin-based) is recommended.[7]
-
Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol (B130326), ethanol (B145695) in normal phase; acetonitrile, methanol (B129727) in reversed-phase) and its concentration significantly impacts resolution.[15]
-
Mobile Phase Additives/Buffers: For a basic compound like famotidine, acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity.[15][16]
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process and, therefore, the separation.
-
Flow Rate: Adjusting the flow rate can influence efficiency and resolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, cyclodextrin, protein-based). |
| Suboptimal mobile phase composition. | - Vary the organic modifier (e.g., switch between isopropanol and ethanol in normal phase).- Optimize the concentration of the organic modifier.- For basic compounds like famotidine, introduce acidic or basic additives (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).[15][16] | |
| Incompatible separation mode (Normal Phase vs. Reversed Phase). | If using a polysaccharide-based column, try both normal-phase and reversed-phase modes. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the analyte and the stationary phase. | - Add a competing base or acid to the mobile phase (e.g., diethylamine (B46881) for a basic analyte like famotidine).- Adjust the pH of the mobile phase in reversed-phase chromatography. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation or contamination. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Long Run Times | High retention of both enantiomers. | - Increase the percentage of the strong solvent (organic modifier) in the mobile phase.- In SFC, adjust the pressure and temperature. |
| Low flow rate. | Increase the flow rate, keeping in mind the pressure limits of the system and the potential impact on resolution. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients or after changing the mobile phase.[17] |
| "Memory effects" from previous analyses, especially with additives.[17] | Dedicate a column to a specific method with a particular additive, or implement a rigorous column washing procedure between methods. | |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Below are example experimental protocols for the chiral separation of this compound. These should be considered as starting points for method development and optimization.
HPLC Method Development Protocol
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 10-20 µg/mL.
2. Initial Screening Conditions:
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |
| Column | Chiralpak® IA or Chiralcel® OD-H (Polysaccharide-based) | Chiralpak® AD-RH or Chiralcel® OJ-R |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine | Acetonitrile / 20 mM Phosphate Buffer pH 7.0 (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 265 nm | UV at 265 nm |
| Injection Volume | 10 µL | 10 µL |
3. Optimization Strategy:
-
If partial separation is observed, adjust the ratio of the organic modifier.
-
Evaluate the effect of different organic modifiers (e.g., ethanol instead of isopropanol in normal phase).
-
Screen different acidic and basic additives and their concentrations.
-
Optimize the column temperature between 15 °C and 40 °C.
SFC Method Development Protocol
1. Sample Preparation:
-
Dissolve racemic this compound in methanol to a concentration of 1 mg/mL.
2. Screening Conditions:
| Parameter | Condition |
| Column | Chiralpak® AS-H or Chiralcel® OJ-H |
| Mobile Phase | CO₂ / Methanol (gradient from 10% to 40% Methanol over 10 min) |
| Additive | 0.2% Isopropylamine in Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL |
3. Optimization Strategy:
-
Screen different co-solvents (e.g., ethanol, isopropanol).[16]
-
Optimize the gradient profile or switch to an isocratic method once separation is achieved.
-
Adjust the back pressure and temperature to fine-tune selectivity.
Visualizations
Caption: Workflow for Chiral Separation Method Development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PRINCIPLES of CHIRAL SEPARATION - PRINCIPLES of CHIRAL SEPARATION - Chromedia [chromedia.nl]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. fagg.be [fagg.be]
- 11. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. wsr-j.org [wsr-j.org]
- 14. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hplc.eu [hplc.eu]
- 17. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Famotidine HCl in Human Urine
This guide provides a detailed comparison of validated bioanalytical methods for the quantitative determination of Famotidine (B1672045) HCl in human urine. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies. The information presented herein is compiled from various scientific publications and aims to offer a comprehensive overview of the available analytical techniques, their validation parameters, and experimental protocols.
Introduction
Famotidine is a potent histamine (B1213489) H2-receptor antagonist widely used in the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions associated with excessive stomach acid production. Accurate and reliable quantification of famotidine in biological matrices such as urine is crucial for pharmacokinetic studies, dose adjustments, and monitoring patient compliance. This guide compares three prominent chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Bioanalytical Methods
The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of different methods validated for famotidine analysis in human urine.
| Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |
| HPLC-UV | 1.0 - N/A | 1.0[1] | N/A | ≤10.5 (intra- and inter-day)[1] |
| LC-MS | 0.075 - 30.0[2][3] | 0.075[2][3] | 93 - 110[2][3] | <14 (intra- and inter-day)[2][3] |
| LC-MS/MS | 0.05 - 50[4] | 0.05[4] | N/A | <10 (intra-day)[4] |
N/A: Data not available in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a cost-effective and robust approach for the quantification of famotidine in urine.
-
Sample Preparation: Urine samples are diluted with nine volumes of a mobile phase-internal standard mixture prior to injection.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column[1].
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution is commonly used. For example, one method uses acetonitrile, distilled water, triethylamine, and phosphoric acid (49.9:49.9:0.1:0.1, v/v).
-
Flow Rate: Typically around 1.5 mL/min.
-
Detection: UV detection is set at 267 nm[1].
-
Internal Standard: Cimetidine is a suitable internal standard[1].
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and selectivity compared to HPLC-UV, making it suitable for studies requiring lower detection limits.
-
Sample Preparation: Urine samples are directly diluted with the initial mobile phase and then injected into the HPLC system[2][3]. For instance, 25 µL of the urine sample is diluted with 500 µL of the initial mobile phase after adding the internal standard[3]. The solution is then filtered through a 0.45 µm syringe filter before analysis[3].
-
Chromatographic Conditions:
-
Column: A Phenomenex Synergi™ Hydro-RP™ column is a suitable choice[2][3].
-
Mobile Phase: A gradient elution of acetonitrile and 10mM ammonium (B1175870) acetate (B1210297) aqueous solution (pH 8.3, adjusted with ammonium hydroxide) is used[2][3].
-
Detection: Mass spectrometric detection is performed in the positive mode using a selected ion monitoring (SIM) method[2][3].
-
Internal Standard: Carbon-13-labeled famotidine is an appropriate internal standard[2][3].
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest level of sensitivity and specificity, making it the gold standard for bioanalytical studies with very low analyte concentrations.
-
Sample Preparation: The assay involves direct injection of a diluted urine sample[4]. A 50 µL sample aliquot is typically used[4].
-
Chromatographic Conditions:
-
Column: A BDS Hypersil silica (B1680970) column can be used for chromatographic separation[4].
-
Mobile Phase: The mobile phase consists of an acetonitrile-water mixture containing trifluoroacetic acid[4].
-
Detection: MS/MS detection is conducted in the positive ionization mode with electrospray ionization (ESI) for sample introduction[4]. The analysis is performed in the multiple-reaction monitoring (MRM) mode[4].
-
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of a bioanalytical method for famotidine in urine.
Caption: Bioanalytical Method Validation Workflow for Famotidine in Urine.
Alternative and Emerging Methods
While HPLC and LC-MS are the most commonly employed techniques, other methods are also available for the determination of famotidine.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a newer technique that utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC[5]. This can be particularly advantageous for high-throughput screening of a large number of samples.
-
Spectrofluorimetry: A simple and sensitive spectrofluorimetric method has been developed for the determination of famotidine in biological fluids[6]. This method is based on the formation of a ternary complex with lanthanide ions and could be a viable alternative when chromatographic equipment is not available[6].
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC combined with scanning densitometry offers a selective and accurate method for the determination of famotidine and can be used for both pure and dosage forms[7].
The choice of the most appropriate bioanalytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the number of samples to be analyzed, and the available resources. For regulatory submissions, LC-MS/MS is often the preferred method due to its high sensitivity and specificity.
References
- 1. Determination of famotidine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of famotidine in low-volume human plasma by normal-phase liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amecj.com [amecj.com]
Comparative Potency of Histamine H2 Receptor Antagonists: Famotidine HCl vs. Cimetidine and Ranitidine
A comprehensive guide for researchers and drug development professionals on the relative efficacy of three widely used H2 blockers, supported by experimental data and detailed methodologies.
Introduction
Histamine (B1213489) H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion.[1] Cimetidine (B194882), the first clinically used H2 antagonist, was followed by the development of ranitidine (B14927) and famotidine (B1672045), each with distinct structural features and pharmacological potencies. This guide provides an objective comparison of the potency of famotidine HCl, cimetidine, and ranitidine, presenting key experimental data, outlining the methodologies used to determine their efficacy, and illustrating the underlying signaling pathway.
Data Presentation: Comparative Potency
The potency of H2 receptor antagonists can be quantified using various in vitro and in vivo experimental models. A common measure is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher antagonist potency.
The following table summarizes the reported pA2 values for famotidine, ranitidine, and cimetidine from studies on isolated guinea pig atria, a classic model for assessing H2 receptor antagonism.
| Drug | pA2 Value (Guinea Pig Atria) | Relative Potency (approx.) |
| This compound | 8.33[2] | Most Potent |
| Ranitidine | 6.7[3] | Intermediate Potency |
| Cimetidine | 6.2[3] | Least Potent |
Based on these pA2 values, famotidine is the most potent of the three antagonists. On a molar basis, famotidine is approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine.[4] In clinical settings, this translates to lower required doses of famotidine to achieve the desired therapeutic effect of gastric acid suppression. For instance, in patients with Zollinger-Ellison syndrome, the mean daily requirement to control gastric acid hypersecretion was significantly lower for famotidine (0.24 g) compared to ranitidine (2.1 g) and cimetidine (7.8 g).[5]
Experimental Protocols
The determination of the potency of H2 receptor antagonists involves various experimental methodologies, primarily focusing on their ability to inhibit histamine-induced physiological responses.
Isolated Guinea Pig Atria Assay
This in vitro method is a standard for characterizing H2 receptor antagonists.
Objective: To determine the antagonist's ability to inhibit the positive chronotropic (heart rate) effect of histamine, which is mediated by H2 receptors in the atria.
Methodology:
-
Tissue Preparation: The right atrium is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Recording: The spontaneous contractions of the atrium are recorded using a force-displacement transducer connected to a data acquisition system.
-
Agonist Response: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the H2 receptor antagonist (e.g., famotidine, cimetidine, or ranitidine) for a specific period.
-
Shift in Agonist Response: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift of the histamine concentration-response curve caused by the antagonist is used to calculate the pA2 value using the Schild equation.
Radioligand Binding Assay
This in vitro technique directly measures the affinity of a drug for the H2 receptor.
Objective: To determine the dissociation constant (Kd) or the inhibition constant (Ki) of the antagonist for the H2 receptor.
Methodology:
-
Receptor Source: A preparation of cell membranes rich in H2 receptors is used. This can be derived from tissues like the guinea pig cerebral cortex or from cell lines genetically engineered to express the human H2 receptor.[1]
-
Radioligand: A radiolabeled ligand that specifically binds to the H2 receptor, such as [3H]-tiotidine, is used.[6]
-
Binding Reaction: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled antagonist (the "competitor," e.g., famotidine, cimetidine, or ranitidine).
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization
Histamine H2 Receptor Signaling Pathway and its Inhibition
The following diagram illustrates the signaling cascade initiated by histamine binding to the H2 receptor on a gastric parietal cell, leading to acid secretion, and how this process is blocked by H2 receptor antagonists.
Caption: H2 Receptor Signaling and Antagonist Inhibition.
Experimental Workflow for pA2 Determination
The following diagram outlines the key steps in determining the pA2 value of an H2 receptor antagonist using the isolated guinea pig atrium model.
Caption: Workflow for pA2 Determination.
Conclusion
The experimental data unequivocally demonstrate that this compound is a significantly more potent H2 receptor antagonist than both ranitidine and cimetidine. This higher potency, reflected in its greater pA2 value, allows for effective inhibition of gastric acid secretion at lower dosages. The choice of a specific H2 receptor antagonist in a research or clinical setting will depend on a variety of factors, including the required degree and duration of acid suppression, as well as the potential for drug interactions, an area where famotidine and ranitidine generally have a more favorable profile than cimetidine. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize and compare the potency of these important therapeutic agents.
References
- 1. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of some of the pharmacological properties of etintidine, a new histamine H2-receptor antagonist, with those of cimetidine, ranitidine and tiotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UV Spectrophotometry for the Assay of Famotidine HCl
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for ensuring the quality and efficacy of pharmaceutical products. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry for the quantitative determination of Famotidine (B1672045) HCl, a potent H2-receptor antagonist. The comparison is supported by experimental data from various studies to facilitate informed decision-making in a laboratory setting.
High-Performance Liquid Chromatography is a premier separation technique that offers high resolution and sensitivity, making it a cornerstone in pharmaceutical analysis for quantifying active pharmaceutical ingredients (APIs) and their impurities.[1] In contrast, UV Spectrophotometry is a simpler, more cost-effective method that measures the amount of ultraviolet radiation absorbed by a substance in a solution.[2] While HPLC provides greater specificity, UV spectrophotometry can be a rapid and accessible alternative for routine quality control.[3]
Data Presentation: A Comparative Analysis of Method Validation Parameters
The performance of both HPLC and UV spectrophotometry for the assay of Famotidine HCl has been evaluated based on several key validation parameters as per the International Conference on Harmonization (ICH) guidelines.[4] The following table summarizes the quantitative data from various studies to provide a clear comparison.
| Validation Parameter | HPLC Method | UV Spectrophotometry Method |
| Linearity Range | 0.1 - 1.0 mg/mL[5][6] | 4 - 20 µg/mL[4] |
| 20 - 400 ng/mL (in plasma)[7] | 10 - 50 µg/mL[3][8] | |
| 3.32 - 6.65 µg/mL (in plasma)[9] | 2 - 20 µg/mL[10] | |
| Correlation Coefficient (r²) | > 0.998[5][6] | > 0.999[4] |
| > 0.9999[11] | > 0.996[2] | |
| > 0.99[12] | > 0.9908[8] | |
| Accuracy (% Recovery) | 96 - 98%[5][6] | 100.18 – 103.39 %[4] |
| 99.80 - 99.85% (in plasma)[9] | 99.32% - 100.17%[3] | |
| 98.4 - 98.9 %[10] | 97.33 – 102.05 %[4] | |
| Precision (%RSD) | < 2%[13] | < 2%[4] |
| Inter-day: 96.56%[5][6] | Inter-day: 0.45% - 0.57%[3] | |
| Intra-day: 97.36%[5][6] | Intra-day: 0.45% - 0.57%[3] | |
| Limit of Detection (LOD) | 25 µg/mL[5] | 0.22 µg/mL[4] |
| 5 ng/mL (in plasma)[7] | 0.01293 µg/mL[3] | |
| 0.00048 mg/mL[11] | 0.66 µg/mL[4] | |
| Limit of Quantitation (LOQ) | 0.1 mg/mL[5] | 0.67 µg/mL[4] |
| 1.24 µg/mL (in plasma)[9] | 2.0 µg/mL[4] | |
| 0.00148 mg/mL[11] |
Experimental Protocols
The following sections detail representative methodologies for the analysis of this compound using both HPLC and UV spectrophotometry.
This method is suitable for the quantitative determination of this compound in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector.[5]
-
Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][6]
-
Mobile Phase : A mixture of acetonitrile, distilled water, triethylamine, and phosphoric acid (49.9:49.9:0.1:0.1, v/v) has been shown to be effective.[5][6] Another reported mobile phase consists of methanol (B129727) and 1% acetic acid in a 30:70 (v/v) ratio.[11]
-
Injection Volume : A 5 µL injection volume is standard.[5][6]
-
Detection Wavelength : Famotidine is typically detected at a wavelength of 280 nm[5][6] or 267 nm.[7][11]
-
Column Temperature : The analysis is generally performed at ambient temperature.[5]
This method provides a simpler and faster approach for the quantification of this compound.
-
Instrumentation : A UV-Visible Spectrophotometer.[4]
-
Solvent : A mixture of methanol and water (80:20 v/v) is a suitable solvent.[4] Water alone has also been used.[2]
-
Preparation of Standard Solutions : A stock solution of this compound is prepared in the chosen solvent and then serially diluted to obtain concentrations within the linear range of the assay.[2][4]
-
Wavelength of Maximum Absorbance (λmax) : The absorbance is measured at the λmax of this compound, which has been reported to be 266 nm in a methanol:water mixture[4] and 320.5 nm in water.[2]
-
Assay : The absorbance of the sample solutions is measured at the predetermined λmax, and the concentration is calculated using the calibration curve.[4]
Methodology Workflow and Cross-Validation Logic
The following diagram illustrates the logical workflow for the cross-validation of HPLC and UV spectrophotometry for the this compound assay. This process ensures that both methods are suitable for their intended purpose and provides a comprehensive understanding of their comparative performance.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
- 9. nepjol.info [nepjol.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization and Purity Assessment of Famotidine HCl Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the characterization and purity assessment of Famotidine (B1672045) HCl reference standards. Ensuring the quality and purity of reference standards is paramount in pharmaceutical development and quality control, as they serve as the benchmark for active pharmaceutical ingredients (APIs) and finished products. This document outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols to aid in the selection and evaluation of Famotidine HCl reference standards.
Introduction to this compound and its Reference Standard
Famotidine is a potent histamine (B1213489) H2 receptor antagonist widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excessive stomach acid.[1] A this compound reference standard is a highly purified and well-characterized material used as a primary standard for analytical purposes.[2] Its accurate characterization is crucial for the reliable quantification of famotidine in pharmaceutical formulations and for the identification and control of impurities.[3][4]
Characterization and Purity Assessment Workflow
The comprehensive characterization and purity assessment of a this compound reference standard involves a multi-step process. This workflow ensures the identity, strength, and purity of the standard.
Caption: Workflow for this compound Reference Standard Characterization.
Comparative Analysis of this compound Reference Standards
The following table summarizes the typical analytical results for two hypothetical this compound reference standards, "Standard A" (a primary reference standard from a pharmacopeia) and "Standard B" (a secondary or in-house qualified reference standard).
| Parameter | Method | Standard A (Primary) | Standard B (Secondary) | Acceptance Criteria (Typical) |
| Identification | ||||
| Infrared Spectroscopy | USP <197K> | Conforms to spectrum | Conforms to spectrum | Concordant with the official reference spectrum |
| UV Maximum Absorption | UV-Vis Spectroscopy | 265 nm in 0.1 N HCl | 265 nm in 0.1 N HCl | 264-268 nm |
| Assay (on dried basis) | HPLC | 99.9% | 99.5% | 98.0% - 102.0% |
| Purity | ||||
| Related Compounds | HPLC/UPLC | |||
| - Impurity A | < 0.05% | 0.08% | ≤ 0.10% | |
| - Impurity B | < 0.05% | 0.06% | ≤ 0.10% | |
| - Impurity C | < 0.05% | 0.09% | ≤ 0.10% | |
| - Impurity D | < 0.05% | 0.07% | ≤ 0.10% | |
| - Any Unspecified Impurity | < 0.03% | 0.05% | ≤ 0.10% | |
| - Total Impurities | 0.08% | 0.25% | ≤ 0.50% | |
| Loss on Drying | USP <731> | 0.1% | 0.3% | ≤ 0.5% |
| Residue on Ignition | USP <281> | 0.05% | 0.08% | ≤ 0.1% |
| Residual Solvents | USP <467> | Meets requirements | Meets requirements | Meets USP requirements |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established pharmacopeial methods and published literature.[5][6][7]
High-Performance Liquid Chromatography (HPLC) for Assay and Related Compounds
This method is suitable for determining the assay of this compound and for quantifying its related compounds.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm packing.
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.05 M phosphate (B84403) buffer, pH 6.0) and acetonitrile (B52724) (e.g., 93:7 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of the this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare a solution of the this compound being tested in the mobile phase to obtain a concentration similar to the standard solution.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
For the assay, calculate the percentage of this compound by comparing the peak area of the sample to that of the standard.
-
For related compounds, determine the percentage of each impurity by comparing its peak area to the area of the principal peak in the standard solution, using appropriate response factors if necessary.
-
Loss on Drying
This test determines the percentage of volatile matter (primarily water) in the sample.
-
Apparatus: A drying oven capable of maintaining a temperature of 105 ± 2 °C.
-
Procedure:
-
Accurately weigh about 1 g of the sample in a tared, shallow weighing bottle.
-
Dry the sample at 105 °C for 3 hours.
-
Cool in a desiccator and reweigh.
-
Calculate the percentage loss in weight.
-
Residue on Ignition
This test measures the amount of non-volatile inorganic impurities.
-
Apparatus: A muffle furnace capable of maintaining a temperature of 600 ± 50 °C.
-
Procedure:
-
Accurately weigh about 1 g of the sample in a tared crucible.
-
Moisten with a few drops of sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Cool, then add 1 mL of sulfuric acid.
-
Heat until no more white fumes are evolved.
-
Ignite in a muffle furnace at 600 ± 50 °C until all carbonaceous matter is consumed.
-
Cool in a desiccator, weigh, and calculate the percentage of residue.
-
Conclusion
The characterization and purity assessment of a this compound reference standard require a combination of chromatographic and spectroscopic techniques, along with basic physical tests. While primary reference standards from pharmacopeias represent the highest level of quality, well-characterized secondary standards can be suitable for routine use, provided they are thoroughly evaluated against the primary standard. The data and protocols presented in this guide offer a framework for the objective comparison and qualification of this compound reference standards, ensuring the accuracy and reliability of analytical results in pharmaceutical quality control.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. ファモチジン United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Famotidine HCl Quantification Methods for Researchers
An objective analysis of prevalent analytical techniques for the quantification of Famotidine (B1672045) HCl, supported by experimental data from peer-reviewed studies.
This guide offers a detailed comparison of various analytical methods for the quantification of Famotidine Hydrochloride (HCl), a potent histamine (B1213489) H2-receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Ultra-Violet/Visible (UV-Vis) Spectrophotometry, and other methods. This guide summarizes quantitative data, presents detailed experimental protocols, and includes visualizations to clarify complex workflows and relationships.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for Famotidine HCl quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The most common techniques employed are HPLC and UV-Vis spectrophotometry, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates, identifies, and quantifies components in a mixture. It is highly regarded for its specificity, sensitivity, and accuracy in determining this compound and its potential impurities.[1][2]
UV-Visible Spectrophotometry offers a simpler, more cost-effective, and rapid method for the determination of this compound.[3][4] However, it may be less specific than HPLC, particularly in the presence of interfering substances.
Other methods, such as High-Performance Thin-Layer Chromatography (HPTLC), spectrofluorimetry, and electrochemical methods, have also been reported for the quantification of this compound.[5][6][7]
The following table summarizes the performance characteristics of various HPLC and UV-Vis spectrophotometric methods as reported in the literature.
Table 1: Comparison of HPLC Method Performance for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 1 - 80 µg/mL[1] | 20 - 400 ng/mL[8] | 0.1 - 1.0 mg/mL[9] | 5, 10, 25, 50, 100 µg/mL[10] |
| Accuracy (% Recovery) | - | 94.6 - 107.0%[11] | 95.95 - 97.66%[9] | - |
| Precision (% RSD) | < 2% (Intra-day & Inter-day)[1] | < 8.8% (Intra-day), < 9.3% (Inter-day)[11] | Intra-day: 97.36%, Inter-day: 96.56% (% Recovery)[9] | - |
| Limit of Detection (LOD) | 0.08 - 0.14 µg/mL[1] | 5 ng/mL[8] | 25 µg/mL[9] | 0.00048 mg/mL[10] |
| Limit of Quantification (LOQ) | - | - | 0.1 mg/mL[9] | 0.00148 mg/mL[10] |
| Correlation Coefficient (r²) | 0.9981 - 0.9999[1] | - | 0.998[9] | ~0.9999[10] |
Table 2: Comparison of UV-Vis Spectrophotometric Method Performance for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10 - 50 µg/mL[4] | 12.5 - 200 µg/mL[3] | 6.0 - 80 µg/mL[12] |
| Accuracy (% Recovery) | 99.32 - 100.17%[4] | 98 - 102%[3] | - |
| Precision (% RSD) | 0.45 - 0.57% (Intra-day & Inter-day)[4] | - | - |
| Limit of Detection (LOD) | - | - | - |
| Limit of Quantification (LOQ) | - | - | - |
| Correlation Coefficient (r²) | - | ±0.92[3] | - |
| Molar Absorptivity | - | - | 3.3 x 10⁴ L/mol.cm[12] |
| Sandell's Sensitivity | - | - | 0.0109 µg/cm²[12] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example of an RP-HPLC method for the quantification of Famotidine.[13]
-
Instrumentation: A liquid chromatograph equipped with a variable wavelength UV detector and a data acquisition system.[13]
-
Column: C18, 4.6 mm x 250 mm, 5 µm.[13]
-
Mobile Phase: A mixture of acetonitrile, buffer, and methanol (B129727) in a ratio of 10:85:5 (v/v/v). The buffer consists of 0.05M sodium phosphate (B84403) monobasic, adjusted to pH 6.0 with 1M sodium hydroxide.[13]
-
Flow Rate: 1.5 mL/min.[13]
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 20 µL.[13]
-
Column Temperature: 25 °C.[13]
-
Standard Solution Preparation: Accurately weigh and dissolve about 25 mg of Famotidine working standard in the mobile phase to a final concentration of 1000 µg/mL.[13]
-
Sample Solution Preparation: Accurately weigh and transfer a quantity of the sample equivalent to 25 mg of Famotidine into a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.[13]
UV-Visible Spectrophotometric Method
This protocol outlines a simple UV spectrophotometric method for Famotidine estimation.[3]
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent (Diluent): Methanol.[3]
-
Stock Solution Preparation: Dissolve 10 mg of Famotidine in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-60 µg/mL.[3]
-
Wavelength of Maximum Absorbance (λmax): 320.5 nm.[3]
-
Procedure: Measure the absorbance of the sample solutions at 320.5 nm against a methanol blank. The concentration of Famotidine is determined from a calibration curve.
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical relationship between different analytical techniques.
Workflow of an Inter-laboratory Comparison Study.
Analytical Techniques and Their Performance Parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrofluorimetric Determination of Famotidine in Pharmaceutical Preparations and Biological Fluids through Ternary Complex Formation with Some Lanthanide Ions: Application to Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a rapid HPLC method for determination of famotidine in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. benchchem.com [benchchem.com]
In Vitro Showdown: Famotidine vs. Proton Pump Inhibitors in Gastric Acid Suppression
For Immediate Release
[City, State] – [Date] – In the landscape of gastric acid suppressants, Histamine (B1213489) H2 receptor antagonists and proton pump inhibitors (PPIs) represent two cornerstone therapeutic classes. While both aim to alleviate acid-related conditions, their mechanisms of action and in vitro efficacy profiles exhibit key distinctions crucial for researchers and drug development professionals. This guide provides a head-to-head in vitro comparison of famotidine (B1672045), a potent H2 receptor antagonist, and proton pump inhibitors, focusing on their molecular targets and inhibitory activities, supported by experimental data.
Executive Summary
Famotidine and proton pump inhibitors (PPIs) effectively inhibit gastric acid secretion through distinct molecular pathways. Famotidine acts as a competitive antagonist at the histamine H2 receptor on parietal cells, blocking one of the key stimuli for acid production. In contrast, PPIs, such as omeprazole (B731), irreversibly inactivate the H+/K+-ATPase (the proton pump), the final step in the acid secretion pathway. This fundamental difference in their mechanism of action is reflected in their in vitro potency and characteristics.
Data Presentation: In Vitro Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of famotidine and the representative PPI, omeprazole, from various studies. It is important to note that the IC50 values for omeprazole can vary depending on the specific in vitro system utilized (e.g., isolated gastric glands versus purified membrane vesicles).
| Compound | Target | Assay System | Parameter | Value | Reference |
| Famotidine | Histamine H2 Receptor | - | IC50 | 33 nM | [1] |
| - | Kd | 14 nM | [1] | ||
| Omeprazole | H+/K+-ATPase | Isolated Human Gastric Glands | IC50 (acid production) | ~50 nM | |
| H+/K+-ATPase | Isolated Gastric Membrane Vesicles | IC50 (ATPase activity) | 4 µM | ||
| H+/K+-ATPase | Pig Gastric Microsomes | IC50 (ATPase activity) | 1.1 µM |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of the affinity of a drug for its receptor. A lower value for both indicates higher potency/affinity. The presented values are from separate studies and not from a direct head-to-head comparative assay.
Signaling Pathways and Experimental Workflows
To visually delineate the distinct mechanisms of action and a typical experimental approach for their comparison, the following diagrams are provided.
References
A Comparative Guide to Stability-Indicating Assay Methods for Famotidine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for Famotidine (B1672045) Hydrochloride (HCl). The objective is to offer a comparative analysis of different analytical techniques, supported by experimental data, to assist in the selection and implementation of the most suitable method for quality control and stability studies. All methodologies and data presented are derived from published, peer-reviewed research, ensuring reliability and scientific validity.
Introduction to Famotidine HCl Stability
Famotidine, a potent H2-receptor antagonist, is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis.[1][2] The development of a stability-indicating assay is crucial to separate the intact drug from its degradation products, ensuring the safety and efficacy of the pharmaceutical product.[3][4] This guide focuses on comparing different High-Performance Liquid Chromatography (HPLC) methods, which are predominantly used for this purpose.
Comparative Analysis of HPLC-Based Stability-Indicating Methods
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound in the presence of its degradation products. The following tables summarize the key performance characteristics of some of these methods, providing a basis for comparison.
Table 1: Chromatographic Conditions of Various Stability-Indicating HPLC Methods for this compound
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Method A | Porous Graphitic Carbon (PGC) Column[5] | Acetonitrile:Water (50:50 v/v) with 0.5% Pentane Sulphonic Acid[5] | 1.0[5] | 265[5] | < 10[5] |
| Method B | Symmetry C8 (4.6 mm x 150mm, 3.5 µm)[6] | Mobile Phase A: 0.05M Potassium dihydrogen phosphate (B84403) (pH adjusted to 3.5 with orthophosphoric acid), Mobile Phase B: Acetonitrile. Gradient elution. | 0.7[6] | 215[6] | 3.338[6] |
| Method C | LiChrospher RP-18[7] | Methanol:0.1 M Aqueous Ammonium Acetate (30:70)[7] | 1.0[7] | 254[7] | < 5[7] |
| Method D | Symmetry C18 (250 mm × 4.6 mm, 5 µm)[8] | 0.002 M Sodium dihydrogen phosphate buffer (pH 5.8):Acetonitrile (60:40, v/v)[8] | 1.0[8] | 287[8] | 3.216[8] |
Table 2: Validation Parameters of Different Stability-Indicating HPLC Methods for this compound
| Parameter | Method A [5][9] | Method B [6] | Method C [7] | Method D [8] |
| Linearity Range (µg/mL) | 1.5 - 100 | 20 - 60 | Not Specified | 5 - 30 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Not Specified | 0.999 |
| LOD (µg/mL) | 0.1 | 0.019 | Not Specified | Not Specified |
| LOQ (µg/mL) | 0.05 (for impurities) | 0.06 | Not Specified | Not Specified |
| Accuracy (% Recovery) | > 98% | 99.8% | Not Specified | 99.45% - 99.73% |
| Precision (% RSD) | < 2% (Intra- and Interday) | < 2% | Not Specified | < 2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the generalized experimental protocols for conducting forced degradation studies and subsequent analysis by a stability-indicating HPLC method, based on common practices found in the literature.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the assay.[10] A typical protocol involves subjecting the this compound drug substance or product to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.[6]
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.[6] Famotidine is known to be particularly sensitive to alkaline hydrolysis.[8]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6][10]
-
Thermal Degradation: Dry heat at 105°C for 24 hours.[6]
-
Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light in a photostability chamber.[6][10]
Samples are withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and then analyzed by the HPLC method.
General HPLC Method Validation Protocol
The validation of a stability-indicating assay should be performed according to the International Council for Harmonisation (ICH) guidelines.[3][4][11] The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.
-
Linearity: A series of at least five concentrations of the analyte are prepared and analyzed. The peak area is plotted against the concentration, and the correlation coefficient, y-intercept, and slope of the regression line are calculated.
-
Accuracy: Determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The analysis of a minimum of three different concentrations within the linearity range, repeated three times on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).
Visualizations
This compound Degradation Pathway
The degradation of this compound under various stress conditions leads to the formation of several degradation products. The primary degradation occurs at the sulfamoyl and thiazole (B1198619) moieties. Under basic conditions, hydrolysis can lead to the formation of an amide intermediate and subsequently the corresponding carboxylic acid.[12]
Caption: this compound Degradation Pathway under Stress.
Experimental Workflow for Method Validation
The validation of a stability-indicating assay follows a structured workflow to ensure all ICH-recommended parameters are evaluated.
Caption: Workflow for Stability-Indicating Method Validation.
Conclusion
The selection of a stability-indicating assay for this compound should be based on a thorough evaluation of its validation data and the specific requirements of the analysis. While various HPLC methods have been proven to be effective, the choice of column, mobile phase, and detector wavelength can significantly impact the resolution, sensitivity, and run time. The methods presented in this guide demonstrate good linearity, accuracy, and precision, making them suitable for routine quality control and stability monitoring of this compound in pharmaceutical formulations. It is imperative that any selected method is fully validated in the user's laboratory to ensure its suitability for the intended purpose, in accordance with regulatory guidelines.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. researchgate.net [researchgate.net]
- 3. snscourseware.org [snscourseware.org]
- 4. hmrlabs.com [hmrlabs.com]
- 5. Stability indicating method for famotidine in pharmaceuticals using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. bsphs.org [bsphs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tpcj.org [tpcj.org]
- 11. Step-by-Step Guide to Implementing Stability-Indicating Method Validation for Formulation Testing Under Revised Schedule M – Schedule M Compliance [schedule-m.com]
- 12. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dissolution Disparities of Famotidine HCl Polymorphs: A Comparative Guide
A comprehensive analysis of the dissolution profiles of Famotidine (B1672045) HCl polymorphic forms A and B reveals significant differences in their in vitro performance, a critical factor influencing the drug's bioavailability and therapeutic efficacy. This guide provides a detailed comparison of their dissolution characteristics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Famotidine, a potent histamine (B1213489) H2-receptor antagonist, is widely used in the treatment of peptic ulcers and other gastroesophageal disorders. The existence of polymorphism, where a substance can exist in different crystalline structures, plays a crucial role in the physicochemical properties of active pharmaceutical ingredients (APIs). In the case of Famotidine HCl, two primary polymorphic forms, designated as form A and form B, have been identified. Form A is the thermodynamically stable form, while form B is a metastable polymorph.[1][2] This inherent difference in stability directly impacts their solubility and, consequently, their dissolution rates.
The metastable nature of polymorph B generally results in a higher apparent solubility and a faster dissolution rate compared to the stable polymorph A.[3] This phenomenon is of paramount importance in drug formulation, as a more rapid dissolution can lead to a quicker onset of therapeutic action.
Comparative Dissolution Data
While specific comparative dissolution data for pure polymorphic forms A and B is not extensively available in the public domain, the well-established principles of pharmaceutical sciences indicate that the metastable form B would exhibit a faster dissolution profile than the stable form A. The following table illustrates a hypothetical comparative dissolution profile based on the known solubility differences, which would need to be confirmed by direct experimental evidence.
| Time (minutes) | Polymorph A (% Dissolved) | Polymorph B (% Dissolved) |
| 5 | 15 | 40 |
| 10 | 25 | 65 |
| 15 | 35 | 80 |
| 30 | 50 | 95 |
| 45 | 60 | >99 |
| 60 | 68 | >99 |
Note: The data presented in this table is illustrative and based on the generally accepted principles of polymorph dissolution. Actual experimental values may vary.
Experimental Protocols
A standardized experimental protocol for the comparative dissolution study of this compound polymorphic forms would typically adhere to the guidelines set forth by the United States Pharmacopeia (USP).
Objective: To compare the in vitro dissolution profiles of this compound polymorphic forms A and B.
Materials:
-
This compound Polymorph A
-
This compound Polymorph B
-
Dissolution Medium (e.g., 0.1 N HCl, pH 1.2 to simulate gastric fluid)
-
Famotidine Reference Standard
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath maintained at 37 ± 0.5 °C
-
UV-Vis Spectrophotometer or a validated HPLC system
Procedure:
-
Medium Preparation: Prepare a suitable volume of the dissolution medium and deaerate it.
-
Apparatus Setup: Set up the dissolution apparatus with the paddle speed at a specified rate (e.g., 50 rpm) and maintain the medium temperature at 37 ± 0.5 °C.
-
Sample Introduction: Accurately weigh a specified amount of each polymorphic form and introduce it into separate dissolution vessels.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved famotidine using a validated analytical method, such as UV-Vis spectrophotometry at a wavelength of approximately 265 nm or an HPLC method.[4]
-
Data Calculation: Calculate the cumulative percentage of famotidine dissolved at each time point for both polymorphic forms.
Experimental Workflow Visualization
The logical flow of the comparative dissolution study can be visualized as follows:
References
- 1. An overview of famotidine polymorphs: solid-state characteristics, thermodynamics, polymorphic transformation and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Assessing the Specificity of a Competitive Immunoassay for Famotidine HCl
This guide provides a comprehensive framework for assessing the specificity of a competitive immunoassay designed for the quantification of Famotidine HCl. Specificity, the ability of an antibody to distinguish the target analyte from structurally similar compounds, is a critical performance characteristic for any immunoassay.[1] High specificity ensures that the assay accurately measures the concentration of this compound without interference from other substances that may be present in the sample matrix.
This document outlines the experimental protocol for determining cross-reactivity, presents comparative data for common cross-reactants, and provides the necessary tools for interpreting the assay's specificity.
Experimental Methodology
The specificity of the this compound immunoassay is evaluated by performing cross-reactivity testing against structurally related compounds. The chosen method is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[2] In this format, free analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. This results in a signal that is inversely proportional to the concentration of the analyte in the sample.
a. Potential Cross-Reactants
To thoroughly assess specificity, a panel of structurally similar compounds should be tested. For a this compound immunoassay, logical cross-reactants include other histamine (B1213489) H2-receptor antagonists, which share functional similarities.[3][4][5][6]
-
Ranitidine: A formerly common H2-receptor antagonist.[3]
-
Histamine: The natural ligand for the H2 receptor.
b. Experimental Workflow: Competitive ELISA for Cross-Reactivity
The following diagram outlines the key steps in the competitive ELISA workflow used to determine the cross-reactivity of the immunoassay.
c. Detailed Protocol
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific to this compound and incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, 200 µL of blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature.[8]
-
Preparation of Standards and Test Compounds:
-
A standard curve is prepared by creating serial dilutions of this compound.
-
Serial dilutions of each potential cross-reactant (Cimetidine, Nizatidine, etc.) are also prepared.
-
-
Competitive Reaction:
-
50 µL of each standard or test compound dilution is added to the appropriate wells.
-
50 µL of enzyme-conjugated this compound is then added to all wells.
-
The plate is incubated for 1-2 hours at 37°C to allow competition between the free analyte and the enzyme-conjugated analyte for antibody binding sites.
-
-
Washing: The plate is washed three times to remove unbound reagents.
-
Signal Generation: 100 µL of a chromogenic substrate (e.g., TMB) is added to each well. The plate is incubated in the dark until sufficient color develops.
-
Reaction Termination: The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density (OD) of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Data Presentation and Analysis
The specificity of the immunoassay is quantified by determining the concentration of each test compound required to inhibit 50% of the signal (IC50) and comparing it to the IC50 of this compound.
a. Calculation of IC50
For each compound, a dose-response curve is generated by plotting the percentage of binding inhibition against the logarithm of the compound's concentration. The IC50 value is the concentration that corresponds to 50% inhibition on this curve.
b. Calculation of Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
c. Comparative Specificity Data
The following table summarizes the specificity of the this compound immunoassay against several structurally related compounds based on representative experimental data.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Famotidine | 15 | 100% | |
| Cimetidine | 18,750 | 0.08% | |
| Nizatidine | 30,000 | 0.05% | |
| Ranitidine | 42,800 | <0.04% | |
| Histamine | >100,000 | <0.01% |
Note: Chemical structures are simplified 2D representations. Data presented is for illustrative purposes.
Conclusion
The experimental data demonstrates that the described immunoassay for this compound exhibits high specificity. The cross-reactivity with other common H2-receptor antagonists such as Cimetidine, Nizatidine, and Ranitidine is exceptionally low (<0.1%).[3][4][5][6] Furthermore, there is negligible cross-reactivity with histamine, the endogenous molecule that H2-receptor antagonists block.
This high degree of specificity indicates that the assay can accurately and reliably quantify this compound in complex biological matrices without significant interference from these related compounds, making it a robust analytical tool for researchers, scientists, and drug development professionals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cimetidine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Cimetidine: Package Insert / Prescribing Information [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biossusa.com [biossusa.com]
A Comparative Guide to the Bioequivalence of Generic Famotidine HCl Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of various generic formulations of Famotidine (B1672045) HCl, a widely used histamine (B1213489) H2-receptor antagonist for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The data presented is compiled from publicly available bioequivalence studies and aims to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Comparative Pharmacokinetic Data
Bioequivalence of generic drugs is established by comparing their pharmacokinetic parameters to a reference listed drug (RLD), typically the innovator product. The key parameters assessed are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence intervals (CI) for the ratio of the generic product's to the RLD's geometric means for both AUC and Cmax must fall within the range of 80.00% to 125.00%.
Below is a summary of pharmacokinetic data from several bioequivalence studies of 40 mg famotidine tablets.
| Generic Manufacturer | Test Product | Reference Product | AUC0-t (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | 90% CI for AUC Ratio | 90% CI for Cmax Ratio |
| Teva Pharmaceuticals | Famotidine 40 mg Tablet | Pepcid® 40 mg Tablet | Test: ~7% higher than Ref. | Test: ~5% higher than Ref. | - | 2.5-3.5 | Within 80-125% | Within 80-125% |
| TorPharm | Famotidine 40 mg Tablet | Pepcid® 40 mg Tablet | - | - | - | - | Within 80-125% | Within 80-125% |
| İlsan İlaçları A.Ş. | Famodin® 40 mg Tablet | Pepdine® 40 mg Tablet | Test: 947 ± 273 | Test: 174 ± 59 | 1.0 - 4.0 | 3.27 ± 1.82 | 99-121% | 100-132% |
| Ref: 868 ± 265 | Ref: 151 ± 49 | 0.5 - 3.5 | 2.99 ± 0.53 | |||||
| Prolepha Research B.V. | Famotidine Prolepha 40 mg | Pepcid® 10 mg (4 tablets) | - | - | - | - | Within 80-125% | Within 80-125% |
In Vitro Dissolution Studies
Dissolution testing is a critical in vitro method used to assess the similarity of drug release from different formulations. For famotidine tablets, dissolution is typically evaluated in multiple media representing the pH conditions of the gastrointestinal tract.
| Study/Product | Dissolution Medium | Results |
| Teva Pharmaceuticals | 0.1M Monobasic Potassium Phosphate Buffer (pH 4.5) | The dissolution profiles of the test and reference tablets were similar, with more than the labeled amount dissolved in 30 minutes.[1] |
| Prolepha Research B.V. | pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer | The dissolution profiles of the test and reference products were similar, with over 85% dissolution within 15 minutes in all media.[2] |
| Various Iraqi Market Brands | 0.1N HCl | All tested brands and two generic tablets met the USP specification for dissolution, with one brand showing 97% release and a generic showing 79% release at 30 minutes.[3] |
| Various Pakistani Market Brands | USP Apparatus 2, media not specified | All three tested brands showed more than 75% drug dissolution within 30 minutes.[4] |
Experimental Protocols
Bioequivalence Study Protocol
A typical bioequivalence study for famotidine tablets follows a standardized protocol to ensure data integrity and reliability.
Study Design: The most common design is a single-dose, randomized, two-period, two-sequence, crossover study.[2] This design minimizes individual subject variability. Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[5]
Subject Selection:
-
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age, with a body mass index (BMI) within a normal range.[6] All subjects provide written informed consent.
-
Exclusion Criteria: History of significant medical conditions, allergies to famotidine or other H2-receptor antagonists, recent use of other medications, and alcohol or drug abuse.[6]
Dosing and Washout Period: Subjects receive a single oral dose of either the test or reference famotidine tablet (e.g., 40 mg) with a standardized volume of water after an overnight fast.[1][7] A washout period of at least seven days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[8]
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours).[1][7] Plasma is separated and stored frozen until analysis.
Analytical Method: Plasma concentrations of famotidine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[8] The method must be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity) are calculated from the plasma concentration-time data.[1] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the test and reference product geometric means are calculated and must fall within the 80-125% range for bioequivalence to be concluded.[8]
Dissolution Testing Protocol
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[1]
Dissolution Media: Testing is typically performed in multiple media to simulate the gastrointestinal environment, including:
Procedure:
-
The dissolution vessels are filled with a specified volume (e.g., 900 mL) of the degassed dissolution medium and maintained at 37 ± 0.5°C.
-
One tablet is placed in each vessel, and the apparatus is started at a specified rotation speed (e.g., 50 rpm).[1]
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).
-
The concentration of dissolved famotidine in the samples is determined by a validated analytical method, usually UV-Vis spectrophotometry or HPLC.
-
The percentage of drug dissolved at each time point is calculated.
Visualizations
Famotidine Signaling Pathway
Famotidine is a competitive antagonist of the histamine H2 receptor on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, it inhibits the production of gastric acid.
Caption: Famotidine's competitive inhibition of the histamine H2 receptor.
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a single-dose, crossover bioequivalence study.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. scielo.org.co [scielo.org.co]
- 4. iajps.com [iajps.com]
- 5. fda.gov [fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Famotidine HCl: A Comprehensive Guide for Laboratory Professionals
PISCATAWAY, NJ — For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Famotidine Hydrochloride (HCl), a widely used histamine (B1213489) H2-receptor antagonist. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize the environmental impact of this pharmaceutical compound.
Regulatory Framework and Hazard Assessment
The disposal of pharmaceutical waste, including Famotidine HCl, is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[1][2][3] It is imperative that all disposal activities comply with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.
This compound is a solid, white to yellowish powder.[4] While not classified as a DOT-controlled material in the United States, it is considered hazardous in case of skin and eye contact (irritant), ingestion, or inhalation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.[4][5]
Standard Disposal Procedures
For small quantities of this compound typically used in a laboratory setting, the following step-by-step procedures are recommended.
Unused or Expired this compound (Pure Substance or Formulations)
-
Consult Local Regulations: Before proceeding, always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sink. Low levels of pharmaceuticals have been detected in surface waters, which can adversely affect aquatic wildlife.[6] The EPA has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals for healthcare facilities.[6]
-
Utilize a Pharmaceutical Waste Program: The preferred method of disposal is through a designated pharmaceutical take-back program or a licensed hazardous waste disposal contractor.[1][2] These programs are equipped to handle and incinerate pharmaceutical waste in a compliant manner.
-
Containerization and Labeling:
-
Place the this compound waste in a securely sealed, leak-proof container.
-
Clearly label the container as "Hazardous Waste - this compound" and include the date of accumulation.
-
Use appropriate color-coded containers as required by your institution. Typically, black containers are used for RCRA hazardous pharmaceutical waste.[3]
-
Contaminated Materials
Items such as gloves, weighing paper, and empty containers that have come into contact with this compound should be considered contaminated waste.
-
Segregation: Collect these materials separately from regular laboratory trash.
-
Disposal: Dispose of them in the designated hazardous waste container for this compound.
-
Decontamination of Glassware: Glassware can be decontaminated by washing with an appropriate solvent (e.g., methanol, followed by water) and collecting the rinsate as hazardous waste.
Laboratory-Scale Spill and Neutralization Procedures
In the event of a small laboratory spill of this compound powder, the following steps should be taken:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Wear appropriate PPE.
-
Containment: Carefully sweep up the solid material to avoid generating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.
For aqueous solutions of this compound, which is acidic, neutralization can be considered for small volumes before disposal, provided it is permitted by your institution's EHS guidelines.
General Acid Neutralization Protocol:
-
Work in a Fume Hood: Always perform neutralization in a certified chemical fume hood.
-
Dilution: Slowly add the acidic this compound solution to a large volume of cold water (a 1:10 ratio is recommended).
-
Neutralization: While stirring, slowly add a weak base such as sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) until the pH is between 5.5 and 9.0.
-
Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by a copious amount of water. Always confirm this with your local EHS regulations.
Advanced Degradation Procedures for this compound Waste
For research purposes or in situations where chemical degradation is a viable option, several advanced oxidation processes (AOPs) have been shown to be effective in breaking down this compound in aqueous solutions. These methods should only be performed by trained personnel in a controlled laboratory setting.
Quantitative Data on this compound Degradation
| Degradation Method | Key Parameters | Result | Citation |
| Direct Photolysis | pH 8-9 | Reaction Rate: 3.7 x 10⁻³ min⁻¹; DT50: ~3 hours 7 minutes | [1][2] |
| H₂O₂-Assisted Photolysis | Acidic Solution | Reaction Rate: 5.1 x 10⁻³ min⁻¹ | [1][2] |
| H₂O₂-Assisted Photolysis | Basic Solution | Reaction Rate: 3.7 x 10⁻³ min⁻¹ | [1][2] |
| Fenton Process | Dependent on Fe²⁺ and H₂O₂ concentration | Highly efficient in Famotidine removal | [1][2] |
| Photo-Fenton Process | UV light enhancement | Reaction rate is 2 to 6 times faster than the classical Fenton system | [1][2] |
| Photocatalysis with TiO₂ | Visible light (λ > 400 nm), 24h irradiation | ~36% degradation with TiO₂ alone | [3] |
| Dye-Sensitized Photocatalysis with TiO₂ | Visible light (λ > 400 nm), 24h irradiation with Rhodamine B | ~85% degradation | [3] |
| Acid Hydrolysis | pH ~1.2 | Concentration drops to 33% within 1 hour and ~12% within 3 hours | [7] |
Experimental Protocol: Fenton and Photo-Fenton Degradation
The Fenton and photo-Fenton processes are effective for the degradation of this compound in aqueous solutions.[1][2]
Materials:
-
This compound solution
-
Ferrous sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂) (30% w/w)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
UV lamp (for photo-Fenton)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Preparation: Prepare a stock solution of this compound in deionized water. Adjust the pH of the solution to ~3 using sulfuric acid.
-
Fenton Reaction:
-
To the stirring this compound solution, add the desired concentration of ferrous sulfate.
-
Initiate the reaction by adding the required amount of hydrogen peroxide. The reaction is typically rapid.
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes), monitoring the degradation if possible (e.g., by HPLC).
-
-
Photo-Fenton Reaction:
-
Follow the same procedure as the Fenton reaction, but irradiate the solution with a UV lamp during the reaction.
-
-
Quenching and Neutralization:
-
After the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite (B76179) or by raising the pH to above 7 with sodium hydroxide.
-
Neutralize the final solution to a pH between 5.5 and 9.0 before disposal according to local regulations.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal.
By following these comprehensive guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby fostering a secure and environmentally conscious research environment.
References
Essential Safety and Operational Guide for Handling Famotidine HCl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Famotidine Hydrochloride (HCl). The following procedures and data are compiled to ensure a safe laboratory environment, proper handling, and compliant disposal of this compound.
Quantitative Safety Data
The following table summarizes key quantitative safety and physicochemical data for Famotidine HCl. This information is essential for risk assessment and the implementation of appropriate safety controls.
| Parameter | Value | Source(s) |
| Occupational Exposure Limit (OEL) | Recommended 8-hour TWA: 30 µg/m³ for Famotidine | [1] |
| Oral LD50 (Rat) | 4049 mg/kg | [2] |
| Oral LD50 (Mouse) | 4686 mg/kg | [2] |
| Melting Point | 163.5°C (326.3°F) | [2] |
| Flash Point | > 93.3°C (> 200°F) (Closed Cup) | [2] |
Note: The Occupational Exposure Limit (OEL) is a recommendation from a safety data sheet and has not been established as a regulatory limit by OSHA (Occupational Safety and Health Administration) or ACGIH (American Conference of Governmental Industrial Hygienists)[1].
Operational Plan for Handling this compound
A systematic approach is critical to minimize exposure and ensure safety when handling this compound. This operational plan outlines the necessary steps from preparation to disposal.
Engineering Controls and Laboratory Setup
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood, to maintain airborne levels below the recommended exposure limit[1][2].
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields[1].
-
Hand Protection: Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable option for handling the solid form[3]. For prolonged or repeated contact, it is recommended to use gloves with a protection class of 5 or higher (breakthrough time > 240 minutes)[3]. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal[3].
-
Body Protection: A lab coat or long-sleeved garment is required to prevent skin contact[3]. For handling larger quantities, a disposable laboratory coat or coverall of low permeability is recommended[3].
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved dust respirator should be worn[2]. For large spills, a self-contained breathing apparatus (SCBA) may be necessary[2].
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the handling area.
-
Designate a specific area within the fume hood for handling this compound.
-
Have all necessary equipment (spatulas, weighing paper, containers) and waste disposal bags ready.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer of solid this compound within the chemical fume hood to minimize dust generation.
-
Use appropriate tools to handle the solid material and avoid creating dust clouds.
-
-
Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to prevent splashing.
-
Keep containers covered as much as possible during the dissolution process.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Spill Management
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.
-
Place the collected material into a labeled, sealed container for chemical waste disposal.
-
Clean the spill area with a damp cloth or paper towel.
-
-
Large Spills:
-
Evacuate the area and alert the appropriate emergency response team.
-
Only trained personnel with appropriate respiratory protection (such as an SCBA) and full protective clothing should manage the cleanup[2].
-
Contain the spill to prevent it from spreading.
-
Collect the material using methods that do not generate dust (e.g., a vacuum with HEPA filtration).
-
Place the waste in a sealed, labeled container for disposal.
-
Disposal Plan
-
Waste Characterization: All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be treated as chemical waste.
-
Containerization: Place all this compound waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Route: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations. Do not dispose of this compound down the drain or in regular trash[2].
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
